AG1557
Description
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Properties
IUPAC Name |
(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-15-9-18-17(22-10-23-18)8-14(15)19-13-6-3-5-11(13)12-4-1-2-7-16(12)21-19/h1-5,7-9,11,13,19,21H,6,10H2/t11-,13-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLTZIVRJAPVPH-MJLGCCKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=CC=CC=C23)C4=CC5=C(C=C4Br)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=CC=CC=C23)C4=CC5=C(C=C4Br)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AG1557: A Technical Guide to Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG1557, also known as Tyrphostin AG-1557, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a valuable tool in cancer research and drug development due to its ability to modulate EGFR-mediated signaling pathways, which are frequently dysregulated in various malignancies. This technical guide provides a comprehensive overview of the synthesis, physicochemical and biological characterization, and experimental protocols for evaluating the efficacy of this compound.
Physicochemical and Biological Properties
This compound is characterized by the following properties:
| Property | Value |
| IUPAC Name | N-(3-iodophenyl)-6,7-dimethoxy-4-quinazolinamine |
| Synonyms | Tyrphostin AG-1557 |
| Molecular Formula | C₁₆H₁₄IN₃O₂ |
| Molecular Weight | 407.2 g/mol |
| pIC₅₀ | 8.194 for EGFR tyrosine kinase |
| Appearance | Solid |
| Purity | ≥95% |
| Solubility | DMF: 1 mg/ml; DMSO: 1.5 mg/ml; Ethanol: 0.5 mg/ml; DMSO:PBS (pH 7.2) (1:8): 0.1 mg/ml |
| UV Lambda Max | 221, 252, 345 nm |
| SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)I)OC |
| InChI | InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) |
Synthesis of this compound
A potential synthetic scheme is outlined below:
Figure 1: Proposed synthetic pathway for this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. Standard analytical techniques that would be employed for this purpose are detailed below. While specific experimental data for this compound is not publicly available, the following describes the expected methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: To confirm the presence and connectivity of protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on both the quinazoline and iodophenyl rings, the methoxy groups, and the amine proton.
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¹³C NMR: To identify all unique carbon atoms in the molecule. The spectrum would show characteristic peaks for the carbons of the quinazoline and iodophenyl rings, as well as the methoxy carbons.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of the synthesized this compound. A reversed-phase HPLC method would typically be developed using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid. The purity is determined by the area of the main peak relative to the total peak area at a specific UV wavelength.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.
Experimental Protocols for Biological Evaluation
The biological activity of this compound as an EGFR inhibitor can be assessed using a variety of in vitro assays.
EGFR Kinase Activity Assay
This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.
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Principle: A recombinant EGFR kinase domain is incubated with a peptide substrate, ATP (often radiolabeled ATP), and varying concentrations of this compound. The amount of phosphorylated substrate is then quantified.
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Methodology:
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Prepare a reaction buffer containing recombinant EGFR, a tyrosine-containing peptide substrate, and ATP.
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Add this compound at a range of concentrations.
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Initiate the reaction by adding a magnesium/ATP solution.
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Incubate at 30°C for a specified time.
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Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as ELISA with an anti-phosphotyrosine antibody or by measuring incorporated radioactivity.
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Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the EGFR kinase activity.
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Figure 2: Workflow for an EGFR kinase activity assay.
Cell-Based EGFR Phosphorylation Assay
This assay measures the inhibition of EGFR autophosphorylation in a cellular context.
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Principle: Cells that overexpress EGFR (e.g., A431 cells) are treated with this compound and then stimulated with EGF. The level of phosphorylated EGFR is then measured.
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Methodology:
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Plate EGFR-overexpressing cells and allow them to adhere.
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Starve the cells in a serum-free medium to reduce basal EGFR phosphorylation.
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Pre-incubate the cells with various concentrations of this compound.
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Stimulate the cells with EGF for a short period (e.g., 10-15 minutes).
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Lyse the cells and collect the protein lysate.
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Measure the levels of phosphorylated EGFR (p-EGFR) and total EGFR using Western blotting or an ELISA-based method.
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Determine the concentration of this compound required to inhibit EGF-induced EGFR phosphorylation.
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Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines that are dependent on EGFR signaling.
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Principle: EGFR-dependent cancer cells are cultured in the presence of varying concentrations of this compound, and cell viability or proliferation is measured over time.
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Methodology:
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Seed cancer cells (e.g., A431, H1975) in a 96-well plate.
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Treat the cells with a range of this compound concentrations.
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Incubate for a period of 48-72 hours.
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Assess cell viability using a colorimetric or fluorometric assay such as MTT, XTT, or CellTiter-Glo.
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Calculate the GI₅₀ (concentration for 50% growth inhibition).
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Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its downstream substrates. This inhibition blocks the activation of major signaling cascades that are crucial for cell proliferation, survival, and migration.
The EGFR signaling pathway is a complex network that, upon activation by ligands such as EGF, leads to the activation of downstream pathways including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
AG1557 mechanism of action
An in-depth analysis of the mechanism of action for a compound designated AG1557 cannot be provided at this time. Extensive searches for "this compound" in scientific and clinical trial databases did not yield any relevant information pertaining to a specific drug, biologic, or research compound with this identifier.
The search results included references to clinical trials where "1557" appeared in the trial identifier (e.g., NCT04951557), information on a bacterial strain (Pseudomonas syringae CC1557), and general overviews of various signaling pathways. However, none of these results contained specific data related to the mechanism of action, experimental protocols, or signaling pathways associated with a substance named this compound.
To proceed with your request for a detailed technical guide, please verify the identifier "this compound" and provide any additional known information, such as the compound's class, therapeutic area, or any associated research institutions. With a more specific query, a comprehensive technical summary can be compiled.
In-Depth Technical Guide: AG1557, a Potent ATP-Competitive Inhibitor of EGFR Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG1557 is a small molecule inhibitor that has been identified as a potent and specific antagonist of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of EGFR, a crucial step in the activation of downstream signaling pathways that regulate cellular proliferation, differentiation, and survival. Dysregulation of the EGFR signaling cascade is a well-established driver in the pathogenesis of various human cancers, making EGFR a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Biological Target: Epidermal Growth Factor Receptor (EGFR)
The primary biological target of this compound is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases. EGFR is activated upon the binding of its cognate ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α). This ligand binding induces receptor dimerization, leading to the activation of its intrinsic intracellular protein tyrosine kinase activity. The activated kinase then autophosphorylates specific tyrosine residues within its C-terminal domain, creating docking sites for various adaptor proteins and enzymes that initiate downstream signaling cascades.
The key signaling pathways activated by EGFR include:
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RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation and differentiation.
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PI3K-AKT-mTOR Pathway: Plays a central role in promoting cell survival and proliferation.
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JAK/STAT Pathway: Involved in cell growth, differentiation, and survival.
Due to its critical role in cell signaling, aberrant EGFR activity, through overexpression or mutation, is a frequent oncogenic driver in a multitude of cancers, including non-small cell lung cancer, colorectal cancer, and glioblastoma.
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase[1]. This means that this compound directly competes with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR. By occupying the ATP-binding pocket, this compound prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the receptor and other substrate proteins. This blockade of phosphorylation effectively halts the downstream signaling cascades that are dependent on EGFR activation.
The competitive nature of this inhibition can be elucidated through enzyme kinetic studies, such as the generation of a Lineweaver-Burk plot. In the presence of a competitive inhibitor like this compound, the apparent Michaelis constant (Km) for ATP increases, while the maximum velocity (Vmax) of the kinase reaction remains unchanged. This kinetic profile is a hallmark of competitive inhibition.
Quantitative Biological Data
The potency of this compound as an EGFR inhibitor has been quantified through various biochemical and cellular assays. A key parameter is the pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Assay Type | Target |
| pIC50 | 8.194 | Kinase Assay | EGFR Tyrosine Kinase |
Note: Further quantitative data such as IC50 values in specific cancer cell lines and the inhibition constant (Ki) are crucial for a complete understanding of this compound's biological activity. Despite extensive searches, specific, publicly available data for this compound in a variety of cancer cell lines and a definitive Ki value were not found in the currently accessible literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound against EGFR.
EGFR Kinase Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits and is designed to measure the enzymatic activity of EGFR and the inhibitory potential of compounds like this compound.
Materials:
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Purified recombinant EGFR enzyme
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Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
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Adenosine Triphosphate (ATP)
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Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
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This compound (or other test compounds) dissolved in DMSO
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ADP-Glo™ Kinase Assay Kit (or equivalent)
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96-well or 384-well white, opaque microplates
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Luminometer
Procedure:
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Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%). Prepare a master mix containing the EGFR enzyme and the kinase substrate in the kinase assay buffer.
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Reaction Setup: To the wells of the microplate, add the this compound dilutions. Include wells for a positive control (enzyme, substrate, ATP, no inhibitor) and a negative control (substrate, ATP, no enzyme).
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Initiation of Kinase Reaction: Add the EGFR enzyme/substrate master mix to all wells except the negative control. To initiate the kinase reaction, add a solution of ATP to all wells. The final ATP concentration should be at or near the Km for EGFR.
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Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
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Detection:
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Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
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Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
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Data Acquisition: Measure the luminescence of each well using a luminometer.
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Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
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Cancer cell line expressing EGFR (e.g., A431, MCF-7, HCT116)
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Complete cell culture medium
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This compound dissolved in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well clear flat-bottom microplates
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Spectrophotometer (plate reader)
Procedure:
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Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated (DMSO) and untreated controls.
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Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.
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Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
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Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of ATP-Competitive Inhibition (Lineweaver-Burk Plot)
This experimental workflow is designed to elucidate the mechanism of enzyme inhibition.
Procedure:
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Perform EGFR Kinase Assay: Set up a series of EGFR kinase assays as described in Protocol 4.1.
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Vary ATP and Inhibitor Concentrations:
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In the absence of this compound, perform the kinase assay with varying concentrations of ATP to determine the initial reaction velocities (V₀).
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Repeat the kinase assays with a fixed concentration of this compound and the same varying concentrations of ATP.
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If desired, this can be repeated for several different fixed concentrations of this compound.
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Data Transformation: For each data set (with and without inhibitor), calculate the reciprocal of the substrate (ATP) concentration (1/[S]) and the reciprocal of the initial velocity (1/V₀).
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Plotting: Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) against 1/[S] (x-axis) for each inhibitor concentration.
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Analysis:
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The data for each condition should yield a straight line.
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For an ATP-competitive inhibitor, the lines for the uninhibited and inhibited reactions will intersect on the y-axis (1/Vmax).
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The x-intercept (-1/Km) will be different for the inhibited and uninhibited reactions, indicating an increase in the apparent Km in the presence of the inhibitor.
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Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Determining IC50
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Logical Relationship of ATP-Competitive Inhibition
References
AG1557: A Technical Overview of a Potent EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG1557 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Structurally identified as 4-(3-iodoanilino)-6,7-dimethoxyquinazoline, this compound belongs to the anilinoquinazoline class of compounds, which has been a fertile ground for the discovery of numerous tyrosine kinase inhibitors. This document provides a comprehensive technical guide to the available information on this compound, including its mechanism of action, synthetic strategies, and the methodologies used to characterize its biological activity. While extensive preclinical and clinical data for this compound are not publicly available, this guide leverages information on closely related analogs to provide a thorough understanding of its potential and the scientific context of its development.
Core Compound Data
| Property | Value |
| Chemical Name | 4-(3-iodoanilino)-6,7-dimethoxyquinazoline |
| CAS Number | 189290-58-2 |
| Molecular Formula | C₁₆H₁₄IN₃O₂ |
| Molecular Weight | 407.21 g/mol |
| Mechanism of Action | ATP-competitive EGFR tyrosine kinase inhibitor |
| Potency (pIC₅₀) | 8.194 |
Discovery and Development Context
The discovery of this compound is rooted in the broader exploration of 4-anilinoquinazolines as inhibitors of EGFR. This class of compounds, which includes the FDA-approved drugs gefitinib and erlotinib, was identified through systematic structure-activity relationship (SAR) studies aimed at developing potent and selective ATP-competitive inhibitors of the EGFR tyrosine kinase domain. While the specific discovery of this compound is not detailed in publicly accessible literature, it was likely synthesized as part of a larger library of analogs to probe the effects of different substituents on the anilino ring. The 3-iodo substitution in this compound is a key feature influencing its interaction with the EGFR active site.
Mechanism of Action: EGFR Signaling Pathway
This compound exerts its biological effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligands, such as EGF or TGF-α, the receptor dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately lead to cell growth and survival.
By competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting the activation of these downstream signaling pathways.
Experimental Protocols
General Synthesis of 4-Anilino-6,7-dimethoxyquinazolines
Reaction Scheme:
Methodology:
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Reaction Setup: 4-chloro-6,7-dimethoxyquinazoline and a slight molar excess of 3-iodoaniline are combined in a suitable solvent, such as isopropanol or dimethylformamide (DMF).
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated, often by the addition of a non-polar solvent or water. The crude product is then collected by filtration and purified by recrystallization or column chromatography on silica gel.
In Vitro EGFR Tyrosine Kinase Inhibition Assay
The potency of this compound as an EGFR inhibitor is determined through in vitro kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
General Protocol:
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Reagents: Recombinant human EGFR kinase domain, a suitable substrate (e.g., a synthetic peptide or poly(Glu, Tyr)), ATP, and a detection antibody (e.g., anti-phosphotyrosine antibody).
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Assay Procedure:
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The EGFR enzyme is pre-incubated with varying concentrations of this compound in a microplate well.
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The kinase reaction is initiated by the addition of the substrate and ATP.
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The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
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The reaction is stopped, and the amount of phosphorylated substrate is quantified.
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Detection: Quantification can be performed using various methods, such as ELISA (with a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate), TR-FRET, or radiometric assays using [γ-³²P]ATP.
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Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve. The pIC₅₀ is the negative logarithm of the IC₅₀.
Preclinical Data Summary
Specific preclinical data for this compound, including in vivo efficacy, pharmacokinetics, and toxicology, are not extensively reported in the public domain. However, based on studies of structurally similar 4-anilinoquinazoline EGFR inhibitors, the following preclinical evaluations would be typical.
| Parameter | Typical Experimental Model/Assay | Expected Outcome for an Active Compound |
| In Vitro Cell Proliferation | MTT or CellTiter-Glo assays on cancer cell lines with high EGFR expression (e.g., A431, NCI-H1975). | Inhibition of cell growth (low IC₅₀). |
| In Vivo Efficacy | Xenograft models in immunocompromised mice bearing tumors from human cancer cell lines. | Reduction in tumor volume and growth rate. |
| Pharmacokinetics (PK) | Administration to rodents (mice, rats) via oral or intravenous routes, followed by blood sampling and analysis of drug concentration over time using LC-MS/MS. | Determination of parameters like half-life, bioavailability, and clearance. |
| Toxicology | In vitro cytotoxicity assays and in vivo studies in animals to determine maximum tolerated dose (MTD) and identify potential organ toxicities. | Assessment of the safety profile. |
Conclusion
This compound is a well-characterized, potent inhibitor of EGFR tyrosine kinase in vitro. Its chemical structure places it within a highly successful class of anti-cancer compounds. While the lack of extensive public data on its in vivo development suggests it may not have been advanced as a clinical candidate, it remains a valuable tool for researchers studying EGFR signaling and for the development of new kinase inhibitors. The methodologies for its synthesis and in vitro characterization are well-established and provide a solid foundation for its use in a research setting. Further investigation would be required to fully elucidate its therapeutic potential.
In-Depth Technical Guide to AG1557: A Potent EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG1557 is a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. As a member of the quinazoline class of compounds, it demonstrates potent and ATP-competitive inhibition of EGFR, a key regulator of signaling pathways involved in cell growth, proliferation, and differentiation. Dysregulation of the EGFR signaling cascade is a hallmark of various human cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for this compound, serving as a vital resource for researchers in oncology and drug discovery.
Chemical Structure and Properties
This compound, also known as Tyrphostin AG-1557, is chemically identified as N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine. Its structure is characterized by a dimethoxy-substituted quinazoline core linked to an iodophenyl group at the 4-amino position.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine |
| Synonyms | Tyrphostin AG-1557 |
| CAS Number | 189290-58-2 |
| Molecular Formula | C₁₆H₁₄IN₃O₂ |
| Molecular Weight | 407.21 g/mol |
| SMILES | COC1=CC2=C(NC3=CC(I)=CC=C3)N=CN=C2C=C1OC |
| InChI Key | FGCLAQLIXMAIHT-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 1 mg/mlDMSO: 1.5 mg/mlDMSO:PBS (pH 7.2) (1:8): 0.1 mg/mlEthanol: 0.5 mg/ml | [2] |
| Storage | -20°C |[2] |
Mechanism of Action
This compound functions as a potent and ATP-competitive inhibitor of the EGFR tyrosine kinase.[3] The EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of specific tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and migration.
By competitively binding to the ATP-binding pocket of the EGFR kinase domain, this compound blocks the phosphorylation of tyrosine residues, thereby inhibiting the activation of the downstream signaling pathways. This disruption of EGFR-mediated signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.
EGFR Signaling Pathway and Inhibition by this compound
Quantitative Biological Data
The primary reported quantitative measure of this compound's potency is its pIC50 value against EGFR tyrosine kinase.
| Parameter | Value | Target | Reference |
| pIC50 | 8.194 | EGFR Tyrosine Kinase |
Note: The pIC50 is the negative logarithm of the IC50 value. A pIC50 of 8.194 corresponds to an IC50 of approximately 6.4 nM.
Experimental Protocols
While specific experimental data for this compound from peer-reviewed primary literature is limited, the following are detailed, representative protocols for assays commonly used to characterize EGFR inhibitors.
In Vitro EGFR Kinase Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Objective: To determine the IC50 value of this compound against EGFR tyrosine kinase.
Materials:
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Recombinant human EGFR kinase domain
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Biotinylated peptide substrate (e.g., a synthetic poly-Glu-Tyr peptide)
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ATP (Adenosine triphosphate)
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
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This compound stock solution (in DMSO)
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Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for HTRF assay)
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384-well assay plates
Methodology:
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Prepare serial dilutions of this compound in kinase assay buffer.
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Add a fixed concentration of recombinant EGFR kinase to each well of the assay plate, followed by the diluted this compound or DMSO (vehicle control).
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
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Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
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Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
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Stop the reaction by adding a solution containing EDTA.
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Add the detection reagents (e.g., Eu-anti-pY antibody and SA-APC) and incubate to allow for binding to the phosphorylated substrate.
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Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).
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Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
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Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow: In Vitro Kinase Assay
Cell-Based EGFR Phosphorylation Assay
This assay measures the ability of a compound to inhibit EGFR autophosphorylation within a cellular context.
Objective: To determine the cellular potency of this compound in inhibiting ligand-induced EGFR phosphorylation.
Materials:
-
A human cell line with high EGFR expression (e.g., A431 epidermoid carcinoma cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
Recombinant human EGF.
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies for Western blot or ELISA: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR.
-
96-well cell culture plates.
Methodology:
-
Seed A431 cells into 96-well plates and allow them to adhere overnight.
-
Starve the cells by replacing the growth medium with serum-free medium for 4-24 hours.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a fixed concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.
-
Aspirate the medium and lyse the cells directly in the wells with ice-cold lysis buffer.
-
Quantify the levels of phosphorylated EGFR and total EGFR in the cell lysates using a suitable method such as:
-
Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for phospho-EGFR and total EGFR.
-
-
Normalize the phospho-EGFR signal to the total EGFR signal for each treatment condition.
-
Calculate the percent inhibition of EGFR phosphorylation for each this compound concentration relative to the EGF-stimulated DMSO control.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
Logical Relationship: Cell-Based Assay Principle
Conclusion
This compound is a well-characterized, potent inhibitor of EGFR tyrosine kinase. Its defined chemical structure and mechanism of action make it a valuable tool for in vitro and cell-based studies aimed at understanding the role of EGFR signaling in cancer and for the preclinical evaluation of novel anti-cancer agents. The provided protocols offer a foundation for the experimental characterization of this compound and similar molecules in a research setting. Further studies are warranted to explore its in vivo efficacy and selectivity profile across the human kinome.
References
AG1557: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG1557, also known as Tyrphostin AG-1557, is a specific, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a member of the ErbB family of receptor tyrosine kinases and a critical regulator of cellular processes, including proliferation, differentiation, and survival.[3] Dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of various cancers, making it a key target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the target identification and validation of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols representative of the methodologies used in its characterization.
Target Identification and Quantitative Data
The primary molecular target of this compound has been identified as the EGFR tyrosine kinase. The potency of this compound against its target is quantified by its pIC50 value, which is a logarithmic measure of the concentration of an inhibitor required for 50% inhibition of the target's activity.
| Compound | Target | Parameter | Value |
| This compound | EGFR Tyrosine Kinase | pIC50 | 8.194 |
| Table 1: Potency of this compound against its primary target. |
The pIC50 value of 8.194 indicates that this compound is a potent inhibitor of EGFR. A higher pIC50 value corresponds to a lower IC50 value, signifying greater potency.
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. This means that it binds to the ATP-binding site within the catalytic domain of the receptor. By occupying this site, this compound prevents the binding of ATP, which is the phosphate donor for the autophosphorylation of the receptor. This inhibition of autophosphorylation is the critical step in blocking the downstream signaling cascades that drive cell proliferation and survival.
The following diagram illustrates the mechanism of ATP-competitive inhibition by this compound.
Signaling Pathway
EGFR signaling is mediated through a complex network of downstream pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. Upon ligand binding and autophosphorylation, EGFR recruits adaptor proteins that activate these cascades, ultimately leading to changes in gene expression that promote cell growth and survival. By inhibiting EGFR autophosphorylation, this compound effectively blocks the initiation of these downstream signals.
The following diagram outlines the EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following sections detail representative experimental protocols for the identification and validation of an EGFR inhibitor like this compound.
EGFR Kinase Inhibition Assay (for pIC50 Determination)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. A common method is a luminescent kinase assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (or test compound)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in kinase assay buffer.
-
In a 384-well plate, add the diluted this compound solutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the EGFR enzyme to each well (except negative controls) and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process of depleting remaining ATP and then converting the generated ADP back to ATP for detection via a luciferase reaction.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a pIC50 value using the formula: pIC50 = -log10(IC50 in M).
The following diagram illustrates the general workflow for determining the pIC50 of a kinase inhibitor.
Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cell line expressing EGFR (e.g., A431)
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating (e.g., PCR cycler), cell lysis (e.g., freeze-thaw cycles), and centrifugation
-
SDS-PAGE and Western blotting reagents
-
Antibodies against EGFR and a loading control (e.g., GAPDH)
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.
-
Collect the supernatant and analyze the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for EGFR. A loading control antibody should also be used.
-
Quantify the band intensities for EGFR at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization.
The following diagram outlines the experimental workflow for CETSA.
Off-Target Profiling
While specific off-target profiling data for this compound is not extensively available in the public domain, it is a critical step in drug development to ensure safety and efficacy. A common approach for unbiased, proteome-wide off-target analysis is proteome-wide CETSA coupled with mass spectrometry. This technique can identify other proteins that are thermally stabilized by the compound, revealing potential off-target interactions.
Conclusion
This compound is a potent and specific inhibitor of the EGFR tyrosine kinase. Its target has been identified and validated through biochemical and cellular assays that are standard in the field of drug discovery. The ATP-competitive mechanism of action provides a clear rationale for its ability to block EGFR-mediated signaling pathways. The experimental protocols detailed in this guide represent the fundamental methodologies for characterizing such a targeted inhibitor, from initial potency determination to in-cell target engagement validation. Further investigation into the comprehensive off-target profile of this compound would be a crucial next step in its development as a potential therapeutic agent.
References
AG1557 In Vitro Activity Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG1557 is a tyrphostin derivative identified as a potent and specific ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family, this compound targets cellular signal transduction pathways, making it a compound of interest for research in oncology and other fields where EGFR signaling plays a critical role. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including quantitative data, detailed experimental protocols, and a depiction of its mechanism of action within the EGFR signaling pathway.
Quantitative In Vitro Activity
The inhibitory activity of this compound has been characterized through biochemical and cell-based assays. The primary measure of its potency is the half-maximal inhibitory concentration (IC50) and the corresponding pIC50 value, which is the negative logarithm of the IC50 value.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| pIC50 | 8.194 | Not Specified | Not Specified | [2] |
| IC50 | 0.89 nM | Phosphorylation Inhibition Assay | A-431 (Human epidermoid carcinoma) | [1] |
Note: The pIC50 value of 8.194 corresponds to an IC50 in the nanomolar range, indicating high potency. The specific IC50 value of 0.89 nM in A-431 cells, which are known to overexpress EGFR, further confirms the potent inhibitory effect of this compound on EGFR phosphorylation.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the tyrosine kinase activity of EGFR. EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. By competitively binding to the ATP-binding site in the EGFR kinase domain, this compound blocks this initial phosphorylation step, thereby inhibiting the activation of downstream signaling pathways.
The primary signaling cascades affected by EGFR inhibition include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK-STAT pathway. Inhibition of these pathways by this compound is predicted to lead to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in EGFR-dependent tumor cells.
Figure 1. EGFR Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the activity of EGFR inhibitors like this compound. These protocols are based on established methodologies and may require optimization for specific experimental conditions.
EGFR Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.
Materials:
-
Purified recombinant human EGFR kinase domain
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphotyrosine-specific antibody)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well or 384-well plate, add the EGFR enzyme and the kinase substrate to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (phosphorylated substrate or ADP) using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Figure 2. Workflow for a typical biochemical EGFR kinase assay.
Cell Viability/Proliferation Assay (Cell-Based)
This assay determines the effect of this compound on the viability and proliferation of cancer cells that are dependent on EGFR signaling. The MTT assay is a common method.
Materials:
-
Cancer cell line expressing EGFR (e.g., A-431)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the logarithm of the this compound concentration to determine the IC50 value.
Figure 3. Workflow for a typical cell viability assay using MTT.
Conclusion
This compound is a high-potency inhibitor of EGFR tyrosine kinase, demonstrating significant in vitro activity. The provided data and protocols offer a foundational guide for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on expanding the in vitro profiling of this compound across a broader panel of cancer cell lines, including those with different EGFR mutation statuses, and on elucidating the detailed downstream signaling consequences of its inhibitory action. Such studies will be crucial in determining the potential clinical applications of this compound.
References
Methodological & Application
Application Notes and Protocols for AG1557 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG1557, also known as Tyrphostin AG-1557, is a potent and specific ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] The EGFR is a key transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling pathways crucial for cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common hallmark of various cancers, making it a prime therapeutic target. This compound exerts its inhibitory effect by blocking the autophosphorylation of EGFR, thereby attenuating downstream signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, EGFR signaling, and apoptosis.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in biochemical assays. The following table summarizes key quantitative data for this compound. Researchers should note that IC50 values can vary between different cell lines and experimental conditions.
| Parameter | Value | Cell Line | Assay Type | Reference |
| pIC50 | 8.194 | - | Biochemical EGFR Tyrosine Kinase Assay | [1][2] |
| IC50 | 0.89 nM | A-431 | Inhibition of PLCγ1 fragment phosphorylation by EGFR | [1] |
Signaling Pathway
This compound targets the tyrosine kinase domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 407.21 g/mol ), dissolve 4.072 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assay (MTT/MTS Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cells of interest (e.g., A-431, or other cancer cell lines with known EGFR expression)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Experimental Workflow:
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
-
For MTS Assay:
-
Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This protocol assesses the inhibitory effect of this compound on EGFR autophosphorylation.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Epidermal Growth Factor (EGF)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow:
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for 1-4 hours.
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.
-
Immediately place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations, add Laemmli sample buffer, and boil the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
(Optional) Strip the membrane and re-probe for total EGFR and a loading control to normalize the data.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Experimental Workflow:
References
Application Notes and Protocols for In Vivo Studies with GT-02287 (formerly AG1557)
For Researchers, Scientists, and Drug Development Professionals
Introduction:
GT-02287 is an orally bioavailable, brain-penetrant small molecule that acts as an allosteric regulator of the lysosomal enzyme glucocerebrosidase (GCase).[1][2][3] Mutations in the GBA1 gene, which encodes GCase, are a significant genetic risk factor for Parkinson's disease (PD).[2][4] GT-02287 is designed to restore GCase function, thereby addressing the downstream pathological effects associated with GCase deficiency, such as the accumulation of α-synuclein and neuroinflammation. Preclinical studies in various animal models of Parkinson's disease have demonstrated its potential as a disease-modifying therapy. This document provides a summary of the available preclinical data and general protocols for conducting in vivo studies with GT-02287.
Mechanism of Action:
GT-02287 binds to misfolded GCase, promoting its proper folding and trafficking from the endoplasmic reticulum to the lysosome. This restores the enzymatic activity of GCase, leading to a reduction in the accumulation of its substrates (toxic lipids) and α-synuclein aggregates. The restoration of lysosomal function also mitigates downstream cellular pathology, including mitochondrial dysfunction and neuroinflammation, ultimately leading to neuroprotection and improved motor function.
Quantitative Data from Preclinical In Vivo Studies
The following tables summarize the key findings from preclinical studies of GT-02287 in mouse models of Parkinson's disease.
Table 1: Efficacy of GT-02287 in Parkinson's Disease Mouse Models
| Animal Model | Treatment Regimen | Key Efficacy Endpoints | Outcome | Citations |
| GBA1-PD and idiopathic PD mouse models | 60 or 90 mg/kg, once daily, oral administration | Motor function and coordination | Improved motor function and coordination. | |
| Cognition and activities of daily living | Prevented the development of deficits. | |||
| Murine model of GBA1-PD (CBE and α-Syn-PFFs) | 90 mg/kg, once daily, oral administration (delayed administration) | Locomotor impairment | Rescued locomotor impairment. | |
| Parkinson's mouse model | Not specified | Motor function | Enhanced motor function. |
Table 2: Biomarker Modulation by GT-02287 in Parkinson's Disease Mouse Models
| Animal Model | Treatment Regimen | Biomarker | Outcome | Citations |
| GBA1-PD and idiopathic PD mouse models | 60 or 90 mg/kg, once daily, oral administration | Alpha-synuclein clumping | Reduced. | |
| Plasma neurofilament light chain (NfL) | Reduced. | |||
| Murine model of GBA1-PD (CBE and α-Syn-PFFs) | 90 mg/kg, once daily, oral administration (delayed administration) | Plasma neurofilament light polypeptide (NfL) | Reduced levels, reflecting neuroprotection. | |
| Parkinson's mouse model | Not specified | Aggregated alpha-synuclein | Reduced. | |
| Neuroinflammation | Reduced. | |||
| Neuronal loss | Reduced. | |||
| Tyrosine hydroxylase levels in the substantia nigra | Increased. |
Experimental Protocols
The following are generalized protocols for in vivo studies with GT-02287 based on publicly available information. Researchers should optimize these protocols for their specific experimental needs.
1. Animal Models
-
GBA1-Associated Parkinson's Disease Model: This can be induced by administering the GCase inhibitor conduritol B epoxide (CBE) in combination with α-synuclein pre-formed fibrils (PFFs) injected into the striatum of mice.
-
Idiopathic Parkinson's Disease Model: Standard models such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) can be utilized to assess the efficacy of GT-02287 in a non-genetic context.
2. Dosing and Administration
-
Formulation: GT-02287 is an orally available compound. A suitable vehicle for oral gavage should be determined based on the compound's solubility and stability (e.g., 0.5% methylcellulose).
-
Dose: Doses of 60 mg/kg and 90 mg/kg administered once daily have been shown to be effective in mouse models.
-
Route of Administration: Oral gavage is the recommended route of administration.
3. Experimental Workflow
References
Application Notes and Protocols for Tyrphostin AG126 in Murine Models
Introduction
These application notes provide detailed protocols for the dosage and administration of Tyrphostin AG126, a potent tyrosine kinase inhibitor, in mouse models. Due to the limited availability of specific data for a compound designated "AG1557," this document focuses on the well-characterized and structurally related tyrphostin, AG126. This information is intended for researchers, scientists, and drug development professionals working with kinase inhibitors in preclinical studies. Tyrphostins are a class of compounds that inhibit protein tyrosine kinases, which are crucial components of cellular signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, making inhibitors like AG126 valuable research tools.
Data Presentation
The following tables summarize quantitative data on the dosage and administration of various tyrphostin compounds in rodent models to provide a comparative overview.
Table 1: Summary of Tyrphostin AG126 Dosage and Administration in Rodent Models
| Compound | Animal Model | Dosage | Administration Route | Frequency | Duration | Reference |
| Tyrphostin AG126 | BTBR T+ Itpr3tf/J mice (autism model) | 5 mg/kg | Intraperitoneal (i.p.) | Daily | 7 days | [1][2] |
| Tyrphostin AG126 | Male Sprague-Dawley rats (inflammation model) | 1, 3, or 10 mg/kg | Intraperitoneal (i.p.) | Single dose 15 minutes before carrageenan injection | N/A | [3] |
| Tyrphostin AG126 | Male Sprague-Dawley rats (zymosan-induced multiple organ failure) | 1, 3, or 10 mg/kg | Intraperitoneal (i.p.) | 1 and 6 hours after zymosan administration | N/A | [4][5] |
Table 2: Comparative Dosages of Other Tyrphostin Compounds in Rodent Models
| Compound | Animal Model | Dosage | Administration Route | Frequency | Duration | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Tyrphostin AG490 | Prediabetic female NOD mice | Not specified | Intraperitoneal (i.p.) | 3 times per week, then once per week | 4 weeks, then 6 weeks | | | Tyrphostin RG13022 | MF1 nu/nu mice (squamous cancer xenografts) | 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | | | Tyrphostin AG1478 | Normomagnesemic rats | 21.4 mg/kg/day | Intraperitoneal (i.p.) | 3 times per week | 5 weeks | |
Experimental Protocols
This section provides a detailed methodology for the administration of Tyrphostin AG126 in a mouse model of neuroinflammation, based on published studies.
Protocol 1: Intraperitoneal Administration of Tyrphostin AG126 in BTBR Mice
Objective: To investigate the in vivo effects of Tyrphostin AG126 on neuroinflammation in the BTBR mouse model of autism.
Materials:
-
Tyrphostin AG126 (MedChemExpress, HY-108330 or equivalent)
-
Sterile Phosphate-Buffered Saline (PBS) or saline solution
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
-
BTBR T+ Itpr3tf/J mice
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Tyrphostin AG126 is typically soluble in DMSO and can be further diluted in a sterile vehicle like PBS or saline.
-
To prepare a 5 mg/kg dosing solution, first calculate the required amount of AG126 based on the average weight of the mice and the total number of animals to be treated.
-
If using DMSO, dissolve the calculated weight of AG126 in a small volume of DMSO to create a stock solution.
-
Further dilute the stock solution with sterile PBS or saline to the final desired concentration. Ensure the final concentration of DMSO is minimal to avoid toxicity. The final injection volume should be appropriate for intraperitoneal administration in mice (typically 100-200 µL).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before administration to calculate the precise volume of the dosing solution to be injected.
-
Gently restrain the mouse.
-
Administer the calculated volume of the Tyrphostin AG126 solution via intraperitoneal (i.p.) injection. The injection site should be in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
For a 7-day study, repeat the injection daily at approximately the same time each day.
-
-
Control Group:
-
A control group of mice should be administered the vehicle solution (e.g., PBS with the same final concentration of DMSO as the treatment group) following the same injection schedule.
-
-
Post-Administration Monitoring:
-
Monitor the animals regularly for any signs of distress, toxicity, or changes in behavior.
-
At the end of the treatment period, tissues of interest (e.g., brain, spleen) can be collected for further analysis.
-
Signaling Pathways and Visualizations
Tyrphostin AG126 has been shown to modulate key signaling pathways involved in inflammation and immune responses.
Inhibition of the IL-21/IL-21R and JAK/STAT Pathway
In the context of the BTBR mouse model of autism, Tyrphostin AG126 treatment has been demonstrated to downregulate the IL-21/IL-21R and JAK/STAT signaling pathway. This pathway is crucial for T-cell differentiation and function.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. The Tyrosine Kinase Inhibitor Tyrphostin AG126 Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The tyrosine kinase inhibitor tyrphostin AG 126 reduces the multiple organ failure induced by zymosan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of AG1557
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the quantification of AG1557, a tyrphostin-class tyrosine kinase inhibitor. The protocols detailed below are based on established methodologies for the analysis of similar small molecule inhibitors in biological matrices, ensuring robustness and reliability for research and development applications.
Introduction
This compound is a member of the tyrphostin family, known for its inhibitory effects on tyrosine kinases, which are critical components of cellular signaling pathways regulating growth, differentiation, and metabolism. Accurate quantification of this compound in various biological samples is essential for pharmacokinetic studies, in vitro assays, and overall drug development. This document outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity for the determination of this compound levels.
Signaling Pathway of Tyrosine Kinase Inhibition
Tyrosine kinase inhibitors like this compound typically act by blocking the ATP binding site of the kinase domain, thereby preventing the phosphorylation of downstream target proteins. This inhibition disrupts the signaling cascade that can lead to cellular responses such as proliferation and survival.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by this compound.
Analytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity, selectivity, and wide dynamic range. The method involves chromatographic separation of the analyte from the matrix components followed by its detection and quantification by mass spectrometry.
Principle
The sample containing this compound is first processed to remove proteins and other interfering substances. An internal standard (IS) is added to correct for matrix effects and variations in sample processing and instrument response. The prepared sample is then injected into an HPLC system where this compound and the IS are separated on a C18 column. The separated compounds are then introduced into a tandem mass spectrometer, where they are ionized, and specific parent-to-product ion transitions are monitored for quantification using Multiple Reaction Monitoring (MRM).
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific matrix and available instrumentation.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., human plasma, cell culture media, cell lysate)
Sample Preparation: Protein Precipitation
This protocol is suitable for plasma, serum, and cell lysates.
-
Thaw frozen samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | To be determined by direct infusion of this compound and IS |
Quantitative Data Summary
The following tables summarize the typical validation parameters for an LC-MS/MS method for the quantification of a tyrphostin-like compound. These values should be established during method validation for this compound.
Table 1: Calibration Curve and Linearity
| Matrix | Calibration Range (ng/mL) | R² |
| Human Plasma | 1 - 1000 | > 0.995 |
| Cell Culture Media | 0.5 - 500 | > 0.995 |
| Cell Lysate | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Matrix | QC Level (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Human Plasma | LQC (3) | < 15 | 85 - 115 |
| MQC (50) | < 15 | 85 - 115 | |
| HQC (800) | < 15 | 85 - 115 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| Human Plasma | 0.5 | 1 |
| Cell Culture Media | 0.2 | 0.5 |
| Cell Lysate | 0.5 | 1 |
Experimental Workflow
The overall workflow for the quantification of this compound from biological samples is depicted below.
Caption: General workflow for the quantification of this compound by LC-MS/MS.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in various biological matrices. The detailed protocols and validation parameters serve as a strong foundation for researchers to implement this analytical technique in their studies. Adherence to good laboratory practices and proper method validation are crucial for obtaining accurate and reliable results.
AG1557: Application Notes and Protocols for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG1557, also known as Tyrphostin AG-1557, is a potent and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase[1][2]. EGFR is a member of the receptor tyrosine kinase family and plays a crucial role in regulating cell proliferation, survival, and migration. Dysregulation of EGFR signaling, often through overexpression or mutation, is a common driver of tumorigenesis in various cancers, making it a key target for oncology drug development[3]. This compound offers a valuable tool for researchers studying EGFR-driven cancers and for the preclinical evaluation of novel anti-cancer therapeutic strategies.
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in fundamental oncology research.
Quantitative Data Summary
The inhibitory activity of this compound against EGFR is summarized in the table below. This data is based on in vitro assays and provides a key parameter for designing experiments.
| Compound | Target | Assay Type | pIC50 | Reference |
| This compound | EGFR Tyrosine Kinase | Biochemical Assay | 8.194 | [1][4] |
Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. Upon binding of its cognate ligands (e.g., EGF, TGF-α), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various downstream signaling proteins, activating key pathways that promote cancer cell growth, proliferation, and survival, such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
By competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, this compound blocks this initial autophosphorylation step, thereby inhibiting the activation of all downstream signaling cascades.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of EGFR Phosphorylation
This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line with high EGFR expression (e.g., A431)
-
6-well cell culture plates
-
Serum-free medium
-
Recombinant human EGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Serum Starvation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
-
Compound Treatment and EGF Stimulation:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the level of EGFR phosphorylation relative to total EGFR and the loading control (β-actin).
-
Caption: Workflow for Western Blot analysis of EGFR phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the role of EGFR signaling in cancer. Its potent and specific inhibitory activity allows for the elucidation of EGFR-dependent cellular processes and the preclinical assessment of targeting this critical pathway in oncology. The provided protocols offer a starting point for researchers to incorporate this compound into their studies. As with any experimental work, optimization of conditions for specific cell lines and experimental setups is recommended. Although in vivo and clinical data for this compound are not currently available, its properties make it a strong candidate for further preclinical development.
References
Application Notes and Protocols for Signal Transduction Studies Using AG1557
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG1557, also known as Tyrphostin this compound, is a potent and specific ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] With a pIC50 value of 8.194, this compound serves as a valuable tool for investigating the role of EGFR signaling in various cellular processes, particularly in the context of cancer research and drug development.[1][2] EGFR is a key transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways. These pathways are crucial regulators of cell proliferation, survival, differentiation, and migration. Dysregulation of EGFR signaling is a common driver in the development and progression of numerous cancers, making it a prime therapeutic target.
These application notes provide detailed protocols for utilizing this compound in signal transduction studies, methods for assessing its impact on downstream signaling pathways, and guidelines for evaluating its effects on cell viability.
Data Presentation
Due to the limited availability of publicly accessible quantitative data specifically for this compound, the following tables present illustrative data from well-characterized, structurally related quinazoline-based EGFR inhibitors such as Gefitinib and Erlotinib. This data is intended to provide a representative example of the expected outcomes in experiments using this compound and to serve as a guide for experimental design and data analysis.
Table 1: Illustrative Inhibitory Activity of a Quinazoline-Based EGFR Inhibitor
| Parameter | Value | Target | Assay Type |
| pIC50 | 8.194 | EGFR | Kinase Assay |
| IC50 | ~10-100 nM | EGFR Phosphorylation | Cell-Based Assay |
| Ki | ~2-10 nM | EGFR | Enzyme Kinetics |
Table 2: Illustrative Cellular Activity of a Quinazoline-Based EGFR Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability | Notes |
| A431 | Epidermoid Carcinoma | 0.01 - 0.1 | High EGFR expression |
| NCI-H1975 | Non-Small Cell Lung Cancer | 5 - 10 | T790M resistance mutation |
| MCF-7 | Breast Cancer | 1 - 5 | Moderate EGFR expression |
| PC-3 | Prostate Cancer | > 10 | Low EGFR expression |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in cultured cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., A431)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human EGF
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal EGFR phosphorylation.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for total EGFR and loading, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control like GAPDH.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) in complete medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the EGFR signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
References
Application Notes and Protocols for AG1557 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG1557, also known as Tyrphostin AG 1557, is a potent and specific ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. With a pIC50 of 8.194, this compound serves as an excellent reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel EGFR inhibitors. Dysregulation of the EGFR signaling pathway is a key driver in the progression of various cancers, making it a critical target for therapeutic intervention. These application notes provide detailed methodologies for utilizing this compound in both biochemical and cell-based HTS assays to identify and characterize new chemical entities targeting EGFR.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of EGFR. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Data Presentation
The following tables summarize typical quantitative data obtained from high-throughput screening assays for EGFR inhibitors, using a compound like this compound as a positive control.
Table 1: Biochemical Assay - EGFR Kinase Activity
| Parameter | Value | Description |
| Assay Format | Homogeneous Time-Resolved Fluorescence (HTRF) | Measures the phosphorylation of a substrate peptide by EGFR. |
| EGFR Concentration | 5 nM | Final concentration of recombinant human EGFR kinase domain. |
| Substrate Concentration | 100 nM | Final concentration of biotinylated poly-GT substrate. |
| ATP Concentration | 10 µM | Near the Km for ATP to ensure competitive inhibition detection. |
| This compound IC50 | 6.4 nM | The half-maximal inhibitory concentration of this compound. |
| Z'-Factor | 0.85 | Indicates an excellent assay window for HTS. |
| Signal-to-Background | 15 | Ratio of the signal from the uninhibited versus the inhibited reaction. |
Table 2: Cell-Based Assay - EGFR Phosphorylation
| Parameter | Value | Description |
| Assay Format | AlphaLISA SureFire Ultra | Measures the level of EGFR phosphorylation at Tyr1068 in cells. |
| Cell Line | A431 (human epidermoid carcinoma) | Overexpresses wild-type EGFR. |
| Cell Seeding Density | 20,000 cells/well (96-well plate) | Optimized for signal and cell health. |
| Stimulation | 100 ng/mL EGF | Induces EGFR phosphorylation. |
| This compound IC50 | 50 nM | The half-maximal inhibitory concentration in a cellular context. |
| Z'-Factor | 0.78 | Indicates a robust assay suitable for HTS. |
| Signal-to-Background | 10 | Ratio of the signal from EGF-stimulated versus unstimulated cells. |
Signaling Pathway
The EGFR signaling pathway is a complex network that plays a central role in regulating cell growth and proliferation. Upon binding of ligands such as EGF, the receptor dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and initiating multiple downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical HTS Assay: EGFR Kinase Activity (HTRF)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a substrate by EGFR in a 384-well plate format, suitable for high-throughput screening.
Caption: Workflow for the biochemical HTS assay of EGFR kinase activity.
Methodology:
-
Compound Preparation: Serially dilute test compounds and this compound (as a positive control) in DMSO.
-
Dispensing: Using an acoustic liquid handler, dispense 50 nL of compound solutions into a 384-well low-volume white plate. For controls, dispense DMSO only (negative control) and a high concentration of this compound (positive control).
-
Enzyme Addition: Add 5 µL of 2X EGFR enzyme solution (10 nM in kinase buffer) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of 2X substrate/ATP solution (200 nM substrate, 20 µM ATP in kinase buffer) to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin) prepared in detection buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm. The ratio of the two emission signals is proportional to the extent of substrate phosphorylation.
Cell-Based HTS Assay: EGFR Phosphorylation (AlphaLISA)
This protocol details a cell-based assay to measure the inhibition of EGF-induced EGFR autophosphorylation in A431 cells in a 96-well plate format.
Caption: Workflow for the cell-based HTS assay of EGFR phosphorylation.
Methodology:
-
Cell Culture: Seed A431 cells in a 96-well cell culture plate at a density of 20,000 cells per well and incubate overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 4 hours.
-
Compound Treatment: Add test compounds or this compound (positive control) to the desired final concentrations and incubate for 1 hour.
-
EGF Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells except for the negative controls. Incubate for 10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 50 µL of lysis buffer to each well. Agitate for 10 minutes at room temperature.
-
Lysate Transfer: Transfer 5 µL of the cell lysate to a 384-well shallow plate.
-
AlphaLISA Reaction:
-
Add 5 µL of the AlphaLISA Acceptor bead mix (containing anti-phospho-EGFR (Tyr1068) acceptor beads).
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the Donor bead mix (streptavidin-coated donor beads that bind to a biotinylated anti-EGFR antibody in the acceptor mix).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the level of EGFR phosphorylation.
Revolutionizing Protein Interaction Analysis with Chemical Biology: Application Notes and Protocols
Introduction
Understanding the intricate web of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes in both health and disease. Traditional methods for studying PPIs often have limitations in capturing the dynamic and transient nature of these interactions within a native cellular context. Chemical biology offers a powerful toolkit to overcome these challenges by employing small molecule probes to investigate and manipulate biological systems. This document provides detailed application notes and protocols for three cutting-edge chemical biology techniques for the analysis of protein interactions: Competitive Activity-Based Protein Profiling (ABPP), Chemical Cross-Linking Mass Spectrometry (XL-MS), and Bioorthogonal Chemistry. These methods provide researchers, scientists, and drug development professionals with robust strategies to identify protein interaction partners, map interaction interfaces, and elucidate complex signaling networks.
Competitive Activity-Based Protein Profiling (ABPP) for Kinase Inhibitor Selectivity
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex biological systems. In a competitive ABPP workflow, a library of compounds is screened for their ability to compete with a broad-spectrum activity-based probe for binding to the active site of enzymes. This allows for the determination of inhibitor potency and selectivity across entire enzyme families directly in their native environment.
Application Note: Profiling the Selectivity of Kinase Inhibitors
Protein kinases are a major class of drug targets, and understanding the selectivity of kinase inhibitors is crucial for developing effective and safe therapeutics. Competitive ABPP provides a robust platform to assess the on- and off-target effects of kinase inhibitors across the kinome. By incubating a proteome with a kinase inhibitor prior to treatment with a broad-spectrum kinase-directed activity-based probe, one can quantify the degree to which the inhibitor blocks probe binding to various kinases. This is typically analyzed by mass spectrometry, where a decrease in the signal of a probe-labeled peptide corresponds to target engagement by the inhibitor.
The following table presents a sample dataset from a competitive ABPP study profiling the selectivity of several well-known kinase inhibitors against a panel of kinases. The IC50 values represent the concentration of the inhibitor required to reduce the binding of the activity-based probe by 50%.
| Kinase | Dasatinib IC50 (nM) | Erlotinib IC50 (nM) | Gefitinib IC50 (nM) | Lapatinib IC50 (nM) | Pazopanib IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) |
| ABL1 | 0.5 | >10000 | >10000 | >10000 | 180 | 30 | 80 |
| EGFR | 30 | 1 | 2 | 10 | 2000 | 1000 | 2000 |
| VEGFR2 | 80 | 5000 | 3000 | >10000 | 10 | 20 | 10 |
| SRC | 1 | >10000 | >10000 | 500 | 300 | 200 | 150 |
| KIT | 10 | >10000 | >10000 | >10000 | 50 | 50 | 20 |
| PDGFRB | 15 | >10000 | >10000 | >10000 | 20 | 30 | 15 |
This table is a representative dataset compiled from publicly available information for illustrative purposes.
Experimental Protocol: Competitive ABPP for Kinase Inhibitor Profiling
This protocol outlines a general workflow for competitive ABPP to determine the selectivity of a test compound against kinases in a cell lysate.
1. Materials and Reagents:
-
Cell culture reagents
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
-
Test inhibitor stock solution (in DMSO)
-
Broad-spectrum kinase activity-based probe (ABP) with a biotin tag (e.g., a desthiobiotin-ATP or -ADP acyl phosphate probe)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS reagents and instrumentation
2. Procedure:
-
Cell Culture and Lysis: Culture cells to the desired confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome). Determine protein concentration.
-
Competitive Inhibition: Aliquot the proteome. Treat aliquots with varying concentrations of the test inhibitor or DMSO (vehicle control) for 30 minutes at room temperature.
-
ABP Labeling: Add the biotinylated kinase ABP to each proteome sample to a final concentration of 1-5 µM. Incubate for 30 minutes at room temperature.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to each sample and incubate for 1 hour at 4°C with gentle rotation to capture ABP-labeled proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins.
-
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by LC-MS/MS to identify and quantify the ABP-labeled peptides.
-
Data Analysis: The abundance of each probe-labeled peptide is quantified across the different inhibitor concentrations. IC50 values are calculated by fitting the data to a dose-response curve.
Competitive ABPP workflow for inhibitor profiling.
Chemical Cross-Linking Mass Spectrometry (XL-MS) for Mapping Protein Interaction Networks
Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and mapping their interfaces.[1] A chemical cross-linker with two reactive groups is used to covalently link amino acid residues that are in close proximity.[1] Following enzymatic digestion, the resulting cross-linked peptides are identified by mass spectrometry, providing distance constraints that can be used to model the three-dimensional structure of protein complexes.[1]
Application Note: Unveiling the Architecture of a Protein Complex
XL-MS can provide a global snapshot of protein interactions within a cell or a purified complex.[2] This technique is particularly valuable for studying large, dynamic, or transient complexes that are difficult to analyze by other structural biology methods. The identification of inter-protein cross-links confirms direct interactions between subunits, while intra-protein cross-links provide information about the folding and domain organization of individual proteins.[2]
The following table shows a representative list of inter-protein cross-links identified in a study of a hypothetical protein complex, highlighting the interacting proteins and the specific residues involved.
| Protein 1 | Residue 1 | Protein 2 | Residue 2 | Cross-linker |
| Subunit A | K121 | Subunit B | K45 | DSSO |
| Subunit A | K150 | Subunit C | K88 | DSSO |
| Subunit B | K92 | Subunit D | K210 | DSSO |
| Subunit C | K112 | Subunit D | K175 | DSSO |
| Subunit D | K56 | Subunit E | K301 | DSSO |
This table is a representative dataset compiled for illustrative purposes.
Experimental Protocol: XL-MS of a Protein Complex
This protocol describes a general workflow for in-vitro cross-linking of a purified protein complex followed by mass spectrometry analysis.
1. Materials and Reagents:
-
Purified protein complex
-
Cross-linking buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 1.5 mM MgCl2)
-
Cross-linking reagent (e.g., disuccinimidyl sulfoxide - DSSO) stock solution (in DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl pH 8.0)
-
SDS-PAGE materials
-
In-gel digestion reagents (DTT, iodoacetamide, trypsin)
-
LC-MS/MS reagents and instrumentation
-
Cross-link identification software (e.g., pLink, XlinkX)
2. Procedure:
-
Cross-Linking Reaction: Incubate the purified protein complex with the cross-linker at a specific molar ratio (e.g., 1:50 protein:cross-linker) in the cross-linking buffer for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
SDS-PAGE Analysis: Verify the cross-linking efficiency by running a small aliquot of the reaction on an SDS-PAGE gel. Cross-linked complexes will appear as higher molecular weight bands.
-
In-Gel Digestion: Excise the gel band(s) corresponding to the cross-linked complex. Cut the gel into small pieces and perform in-gel reduction, alkylation, and tryptic digestion.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.
-
LC-MS/MS Analysis: Analyze the extracted peptides using a high-resolution mass spectrometer. The instrument should be configured to perform fragmentation of the cross-linked peptides.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the cross-linked peptides and the specific residues involved.
References
Application Notes and Protocols: AG1557 (Tyrphostin AG-1557)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the sterile filtering and handling of AG1557, also known as Tyrphostin AG-1557. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring accurate and reproducible experimental outcomes.
Compound Information
| Identifier | Value |
| Common Name | This compound, Tyrphostin AG-1557 |
| IUPAC Name | N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine |
| CAS Number | 189290-58-2 |
| Molecular Formula | C16H14IN3O2 |
| Molecular Weight | 407.21 g/mol |
Quantitative Data Summary
Solubility
The following table summarizes the known solubility of this compound in various solvents. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
| Solvent | Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mM[1] | Recommended for creating high-concentration stock solutions. |
| DMF (Dimethylformamide) | 1 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:8) | 0.1 mg/mL | Useful for preparing working solutions with lower DMSO concentrations. |
| Ethanol | 0.5 mg/mL | May be suitable for specific applications. |
Stability and Storage
Proper storage is critical to maintain the activity of this compound.
| Form | Storage Temperature | Stability | Handling Recommendations |
| Powder | -20°C | ≥ 2 years[1] | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | -20°C or -80°C | At least 6 months at -20°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution
This protocol describes the preparation of a 10 mM sterile stock solution of this compound in DMSO.
Materials:
-
This compound (Tyrphostin AG-1557) powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size, compatible with DMSO, e.g., PTFE)
-
Sterile syringe
Procedure:
-
Pre-weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 0.40721 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Vortexing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution.
-
Sterile Filtering: a. Draw the this compound solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Carefully dispense the solution through the filter into a new sterile, light-protected vial. This step removes any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution
This protocol outlines the dilution of the sterile stock solution to a final working concentration in cell culture media or an appropriate aqueous buffer.
Materials:
-
Sterile 10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: In a sterile tube, add the required volume of the stock solution to the appropriate volume of sterile cell culture medium or buffer. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.
-
Containment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powder form to avoid inhalation.
-
Disposal: Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Visualizations
Experimental Workflow: Sterile Stock Solution Preparation
Caption: Workflow for preparing a sterile stock solution of this compound.
Signaling Pathway: EGFR Inhibition by this compound
Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling.
References
Troubleshooting & Optimization
Optimizing AG1557 Working Concentration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the working concentration of AG1557, a potent and specific ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of EGFR tyrosine kinase with a pIC50 value of 8.194[1]. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the EGFR kinase domain and preventing the transfer of phosphate to tyrosine residues on substrate proteins. This action blocks the initiation of downstream signaling cascades.
Q2: What are the key signaling pathways affected by this compound?
A2: By inhibiting EGFR, this compound primarily affects downstream pathways crucial for cell proliferation, survival, and differentiation. These include the Ras-Raf-MEK-ERK (MAPK), PI3K-Akt, and JAK-STAT signaling pathways.
Q3: In which cell lines is this compound expected to be effective?
A3: this compound is expected to be most effective in cell lines that exhibit overexpression or constitutive activation of EGFR. A common model system for studying EGFR inhibitors is the A431 human epidermoid carcinoma cell line, which has very high levels of EGFR expression. The efficacy in other cell lines, such as the MCF-7 breast cancer line and the U87 glioblastoma line, will depend on their respective EGFR expression and dependency.
Q4: What is a recommended starting concentration for this compound in cell-based assays?
A4: For initial experiments, a dose-response study is recommended, starting with a broad range of concentrations. Based on its pIC50 of 8.194, a starting range of 10 nM to 10 µM is advisable for most cell-based assays. The optimal concentration will be cell-line specific and should be determined empirically.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound on cell viability or signaling. | 1. Suboptimal concentration of this compound. 2. Low or absent EGFR expression in the cell line. 3. Presence of EGFR mutations conferring resistance. 4. Degradation of the this compound compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). 2. Confirm EGFR expression in your cell line by Western blot or flow cytometry. 3. Sequence the EGFR gene in your cell line to check for known resistance mutations (e.g., T790M). 4. Prepare a fresh stock solution of this compound. |
| High levels of cell death even at low concentrations. | 1. Off-target effects of the inhibitor. 2. High sensitivity of the cell line. 3. Contamination of the cell culture. | 1. Test the effect of this compound on a cell line with low or no EGFR expression to assess off-target cytotoxicity. 2. Lower the starting concentration range in your dose-response experiments. 3. Regularly check your cell cultures for signs of contamination. A guide to troubleshooting cell culture contamination can be found from various suppliers[2]. |
| Inconsistent results between experiments. | 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Variability in the preparation of working solutions. | 1. Ensure consistent cell seeding density and confluency at the start of each experiment. 2. Standardize all incubation times for drug treatment and subsequent assays. 3. Prepare fresh dilutions from the stock solution for each experiment. |
| Difficulty in detecting changes in EGFR phosphorylation. | 1. Insufficient stimulation of EGFR. 2. Suboptimal antibody for Western blotting. 3. Issues with sample preparation. | 1. For many cell lines, stimulation with EGF (e.g., 100 ng/mL for 15-30 minutes) is necessary to induce detectable EGFR phosphorylation. 2. Use a well-validated antibody specific for the phosphorylated form of EGFR (e.g., p-EGFR Tyr1068). 3. Ensure that lysis buffers contain phosphatase inhibitors to preserve the phosphorylation status of proteins. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Note that IC50 values can vary significantly between different cell lines and experimental conditions.
| Parameter | Value | Assay/System | Reference |
| pIC50 | 8.194 | EGFR tyrosine kinase inhibition | [1] |
| Solubility | 1.5 mg/mL in DMSO 0.5 mg/mL in Ethanol | - | - |
Further literature search is recommended to find specific IC50 values for your cell line of interest.
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line using a standard MTT or similar cell viability assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A431, MCF-7, U87)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (or similar viability assay reagent)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the doubling time of your cell line.
-
-
Cell Viability Assay:
-
Follow the manufacturer's protocol for your chosen cell viability assay (e.g., MTT). This typically involves adding the reagent to each well and incubating for a specific period.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Assessing this compound Efficacy by Western Blotting for Phospho-EGFR
This protocol details how to evaluate the inhibitory effect of this compound on EGFR activation by measuring the levels of phosphorylated EGFR (p-EGFR).
Materials:
-
This compound
-
EGFR-expressing cell line (e.g., A431)
-
Complete cell culture medium
-
6-well cell culture plates
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, and anti-loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 1-4 hours).
-
For the final 15-30 minutes of incubation, stimulate the cells with EGF (e.g., 100 ng/mL) to induce EGFR phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To assess total EGFR and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-EGFR signal to the total EGFR signal and then to the loading control to determine the relative inhibition of EGFR phosphorylation at each this compound concentration.
-
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound working concentration.
References
AG1557 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of AG1478, a potent EGFR tyrosine kinase inhibitor. The information provided addresses potential issues related to off-target effects and offers strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AG1478?
AG1478 is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It functions by competitively binding to the ATP-binding site within the EGFR's intracellular kinase domain, which in turn blocks the autophosphorylation of the receptor.[4][5] This inhibition prevents the activation of downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and growth.
Q2: What are the known off-target effects of AG1478?
While AG1478 is highly selective for EGFR, some off-target effects have been reported in the literature. One notable off-target effect is the inhibition of protein kinase CK2. Additionally, studies have shown that AG1478 can induce the release of neurotrophins, leading to disinhibited axon growth, an effect that may be independent of EGFR kinase inhibition. It has also been observed to inhibit the function of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2.
Q3: How can I minimize the off-target effects of AG1478 in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental results. Here are some strategies you can employ:
-
Dose Optimization: Use the lowest concentration of AG1478 that effectively inhibits EGFR phosphorylation while minimizing off-target effects. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Use of Control Experiments: Include appropriate controls in your experiments. This could involve using a structurally related but inactive compound or using cell lines with knocked-down or knocked-out EGFR to confirm that the observed effects are indeed mediated by EGFR inhibition.
-
Phenotypic Screening: Assess the overall effect of AG1478 on the cell or organism to gain insights into its biological activity and potential side effects beyond EGFR inhibition.
-
Rational Drug Design and Analogs: If off-target effects are a significant concern, consider exploring analogs of AG1478 that may have a more favorable selectivity profile. Rational drug design principles can be used to modify the compound to reduce its affinity for off-target proteins.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell growth or survival despite EGFR inhibition. | Off-target effects, such as the activation of alternative survival pathways. | 1. Confirm EGFR inhibition via Western blot for phospho-EGFR. 2. Investigate the activation of other kinases or pathways that might be compensating for EGFR blockade. 3. Consider using a combination of inhibitors to target both EGFR and the compensatory pathway. |
| Neurite outgrowth observed in neuronal cell cultures. | AG1478-induced release of neurotrophins. | 1. Acknowledge this as a known off-target effect. 2. If studying EGFR's role in neurite outgrowth, use alternative methods like siRNA or CRISPR to specifically target EGFR. |
| Inconsistent results between different cell lines. | Cell line-dependent differences in the expression of on-target (EGFR) and off-target proteins. | 1. Characterize the expression levels of EGFR and known off-target proteins (e.g., CK2) in your cell lines. 2. Titrate the AG1478 concentration for each cell line to achieve a similar level of on-target inhibition. |
Quantitative Data Summary
Table 1: IC50 Values of AG1478 for On-Target and Off-Target Kinases
| Target | IC50 | Cell-free/Cell-based | Reference |
| EGFR | 3 nM | Cell-free | |
| HER2-Neu | >100 µM | Not specified | |
| PDGFR | >100 µM | Not specified | |
| Protein Kinase CK2 | 25.9 µM | Cell-free |
Table 2: Effective Concentrations of AG1478 in Cellular Assays
| Cell Line | Assay | Effective Concentration | Effect | Reference |
| BaF/ERX | Mitogenesis | 0.07 µM (IC50) | Inhibition of EGF-induced mitogenesis | |
| LIM1215 | Mitogenesis | 0.2 µM (IC50) | Inhibition of EGF-induced mitogenesis | |
| U87MG (ΔEGFR) | DNA Synthesis | 4.6 µM (IC50) | Inhibition of DNA synthesis | |
| HepG2 | Cell Proliferation | 5-40 µM | Dose-dependent inhibition of proliferation | |
| MDA-MB-231 | Cell Growth | 10-40 µM | Dose-dependent inhibition of growth | |
| MCF-7 | Cell Growth | 10-40 µM | Dose-dependent inhibition of growth |
Key Experimental Protocols
1. Cell Growth Inhibition Assay (MTT Assay)
This protocol is adapted from a study on breast cancer cells.
-
Seed exponentially growing cells into a 96-well plate at a density of 3,000 cells per well.
-
Allow cells to attach for 24 hours.
-
Treat the cells with a serial dilution of AG1478 for 72 hours. Include a DMSO-only control.
-
Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 150 µl of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Express the results as a percentage of growth inhibition relative to the control.
2. Western Blot for EGFR Phosphorylation
This protocol is a general guide based on common laboratory practices.
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of AG1478 for the specified time. Include a positive control (e.g., EGF stimulation) and a negative control (untreated).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of AG1478.
Caption: Workflow for mitigating off-target effects of AG1478.
References
How to reduce AG1557 cytotoxicity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the in vitro cytotoxicity of AG1557, a potent ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] By competitively binding to the ATP-binding site of EGFR, it blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and metastasis.[4]
Q2: I am observing high levels of cytotoxicity in my cancer cell line experiments with this compound, even at concentrations where I expect to see specific EGFR inhibition. What could be the cause?
High cytotoxicity can stem from several factors:
-
On-target toxicity: The intended inhibition of EGFR signaling can lead to potent anti-proliferative and pro-apoptotic effects, which are the basis of its anti-cancer activity. This is expected in EGFR-dependent cell lines.
-
Off-target effects: this compound may inhibit other kinases or cellular proteins, leading to unintended cytotoxicity. This is more likely at higher concentrations.
-
Compound solubility issues: Poor solubility of this compound in your cell culture media can lead to the formation of precipitates, which can cause non-specific cellular stress and toxicity.
-
Cell line sensitivity: The genetic background of your cell line, including the expression levels of EGFR and the status of downstream signaling pathways (e.g., KRAS, BRAF mutations), can significantly influence its sensitivity to EGFR inhibitors.
Q3: How can I distinguish between on-target and off-target cytotoxicity of this compound?
Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Use a rescue experiment: Transfect your cells with a version of EGFR that has a mutation in the ATP-binding site, rendering it resistant to this compound. If the cytotoxicity is on-target, the resistant EGFR should "rescue" the cells.
-
Compare with other EGFR inhibitors: Use another EGFR inhibitor with a different chemical structure. If the observed cytotoxicity is similar, it is more likely to be an on-target effect.
-
Genetic knockdown: Use siRNA or shRNA to knockdown EGFR expression. If this phenocopies the effect of this compound, it suggests an on-target mechanism.
-
Dose-response correlation: Correlate the concentration of this compound that causes cytotoxicity with its reported pIC50 value for EGFR (8.194).[2] Significant cytotoxicity at concentrations much higher than the IC50 for EGFR may indicate off-target effects.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Cancer Cell Lines
If you are observing higher-than-expected cell death in your cancer cell line experiments, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High On-Target Activity | 1. Perform a detailed dose-response curve to determine the precise IC50 value in your cell line. 2. Reduce the concentration of this compound to a range around the IC50 value for subsequent experiments. 3. Shorten the incubation time with the compound. | Identification of an appropriate concentration range for your experiments that balances EGFR inhibition with manageable cytotoxicity. |
| Off-Target Effects | 1. Test this compound in a panel of cell lines with varying EGFR expression levels. 2. Perform a kinome profiling assay to identify other kinases inhibited by this compound. 3. Use a lower, more specific concentration of this compound. | Determination if the cytotoxicity is specific to EGFR-expressing cells and identification of potential off-target kinases. |
| Poor Compound Solubility | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (<0.1%) and consistent across all conditions. 3. Consider using a formulation with improved solubility if available. | Reduced non-specific cytotoxicity caused by compound precipitation. |
Issue 2: Cytotoxicity in Non-Cancerous or Control Cell Lines
Observing toxicity in normal or control cell lines is often indicative of off-target effects.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inhibition of Essential Kinases | 1. Review the literature for the expression and function of EGFR and related kinases in your control cell line. 2. Perform a cell viability assay with a wide range of this compound concentrations to determine the IC50 in the control cell line. 3. Compare the IC50 in the control cell line to that in your cancer cell line to determine the therapeutic window. | Understanding the sensitivity of your control cell line to this compound and establishing a concentration range that is selective for cancer cells. |
| General Cellular Stress | 1. Include a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. 2. Assess markers of cellular stress, such as reactive oxygen species (ROS) production. 3. Consider co-treatment with an antioxidant if ROS production is high. | Identification and mitigation of non-specific cellular stress responses. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects via Western Blotting
Objective: To investigate if this compound is affecting signaling pathways other than the EGFR pathway.
Methodology:
-
Cell Culture and Treatment: Plate your cells and treat them with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against key proteins in the EGFR pathway (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK) and potential off-target pathways (e.g., p-SRC, SRC, p-JNK, JNK). Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the phosphorylation status of proteins in the treated samples to the vehicle control.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for high this compound cytotoxicity.
References
AG1557 stability in different media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of AG1557 in various experimental media. The information is presented in a question-and-answer format to address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin AG-1557, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] EGFR is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound acts by competitively binding to the ATP-binding site of the EGFR kinase domain, which inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5]
Q2: What are the recommended solvents and storage conditions for this compound?
Proper storage and handling are crucial for maintaining the integrity of this compound. Below is a summary of recommended solvents and storage conditions.
| Parameter | Recommendation |
| Powder Storage | Store at -20°C for up to 3 years. |
| Solvent Storage | Store stock solutions at -80°C for up to 1 year. For shorter periods (up to 3 months), -20°C is also acceptable, but protection from light is crucial. |
| Recommended Solvents | - DMSO (1.5 mg/mL or 10 mM with sonication) - DMF (1 mg/mL) - Ethanol (0.5 mg/mL) |
| Poorly Soluble In | DMSO:PBS (pH 7.2) (1:8) mixture (0.1 mg/mL) |
Q3: Is this compound stable in aqueous media and cell culture media?
The tyrphostin class of compounds, to which this compound belongs, has been reported to be unstable in aqueous solutions. They can undergo hydrolysis, particularly in cell culture media. For instance, a related tyrphostin, Tyrphostin A9, was found to hydrolyze into 3,5-di-tert-butyl-4-hydroxybenzaldehyde and malononitrile when incubated in cell culture media at room temperature. Therefore, it is highly recommended to prepare fresh dilutions of this compound in your final aqueous-based medium immediately before each experiment. Avoid storing this compound in aqueous buffers or cell culture media for extended periods.
Q4: Is this compound sensitive to light?
Yes, light sensitivity is a known issue for some tyrosine kinase inhibitors. For example, the tyrphostin compounds RG 13022 and RG 14620 undergo photoisomerization in solution and photodegradation in the solid state when exposed to fluorescent light. For a closely related compound, Tyrphostin AG 1478, it is explicitly recommended to protect it from light during storage. Therefore, it is best practice to handle this compound, both in its solid form and in solution, with protection from light by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture medium | - Poor solubility of this compound in aqueous solutions. - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Ensure the final concentration of DMSO in the medium is as high as experimentally permissible (typically ≤ 0.5%) to aid solubility. - Prepare a more concentrated stock solution in DMSO and add a smaller volume to the medium. - Warm the medium to 37°C before adding the this compound stock solution and mix thoroughly. - Always prepare fresh dilutions immediately before use. |
| Loss of inhibitory activity over time | - Degradation of this compound in aqueous media (hydrolysis). - Photodegradation from exposure to light. - Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Protect all solutions containing this compound from light. - Aliquot the stock solution after preparation to minimize freeze-thaw cycles. |
| Inconsistent experimental results | - Variable stability of this compound under different experimental conditions. - Inconsistent preparation of this compound solutions. | - Standardize the protocol for preparing and handling this compound solutions. - Perform a stability study of this compound in your specific experimental medium (see protocol below). - Include positive and negative controls in all experiments to monitor for changes in compound activity. |
Experimental Protocols
Protocol for Assessing this compound Stability in a Specific Medium
This protocol provides a general framework for determining the stability of this compound in your experimental medium using HPLC or LC-MS.
1. Materials:
- This compound
- Your experimental medium (e.g., PBS, DMEM, RPMI-1640)
- HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
- HPLC or LC-MS system with a C18 column
2. Procedure: a. Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare Test Solutions: Dilute the this compound stock solution in your experimental medium to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for sampling at multiple time points. c. Incubation: Incubate the test solution under your experimental conditions (e.g., 37°C, 5% CO₂). Protect the solution from light. d. Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution. e. Sample Preparation: For each time point, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes. Transfer the supernatant to a clean vial for analysis. f. HPLC/LC-MS Analysis: Analyze the samples using a suitable HPLC or LC-MS method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point. g. Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining this compound against time to determine its stability and half-life in your medium.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stability Assessment
Caption: General workflow for assessing the stability of this compound in a liquid medium.
References
- 1. The influence of light sources on sunitinib measurements with photoisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Axitinib: A Photoswitchable Approved Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: AG1557 Experiments
Welcome to the technical support center for AG1557, a potent and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin AG-1557, is a selective inhibitor of EGFR tyrosine kinase.[1] It functions by competing with ATP for the binding site on the kinase domain of EGFR, thereby preventing the autophosphorylation and activation of the receptor.[2] This inhibition blocks downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. The pIC50 value for this compound against EGFR is 8.194, indicating high potency.[2][3][4]
Q2: I am observing unexpected or inconsistent results in my cell-based assays. What are the potential causes?
Inconsistent results can arise from several factors:
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Cell Line Integrity: Ensure your cell lines are routinely authenticated and tested for mycoplasma contamination. The passage number of your cells can also impact their response to treatment. It is advisable to use cells within a defined low passage number range.
-
Compound Stability: this compound stock solutions should be stored properly to maintain their activity. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months. For shorter periods, -20°C for up to 1 month is acceptable. Avoid repeated freeze-thaw cycles by preparing small aliquots.
-
Experimental Variability: Inconsistencies in cell seeding density, treatment duration, and reagent preparation can all contribute to variable results. Maintaining consistent experimental conditions is critical for reproducibility.
Q3: My this compound compound is precipitating when I dilute my DMSO stock into an aqueous buffer. How can I resolve this?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecule inhibitors. Here are some troubleshooting steps:
-
Optimize Solvent Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 1%.
-
Use a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, can help to maintain the solubility of the compound in aqueous solutions.
-
pH Adjustment: The solubility of this compound may be pH-dependent. If the compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.
-
Alternative Solvents: While DMSO is a common solvent, other options like ethanol or DMF could be tested for better solubility and compatibility with your assay.
Q4: I am concerned about off-target effects with this compound. How can I assess and mitigate them?
Off-target effects are a valid concern with any kinase inhibitor due to the conserved nature of the ATP-binding pocket across the kinome.
-
Dose-Response Studies: Conduct dose-response experiments to determine the lowest effective concentration of this compound that inhibits EGFR phosphorylation. Using concentrations significantly above the IC50 for EGFR increases the likelihood of off-target effects.
-
Control Experiments: Include appropriate controls in your experiments. For example, use a cell line that does not express EGFR to determine if the observed effects are EGFR-dependent.
-
Kinome Profiling: If significant off-target effects are suspected, a kinome scan can provide a comprehensive profile of the kinases that this compound interacts with at various concentrations.
-
Orthogonal Approaches: Confirm your findings using alternative methods to inhibit EGFR, such as siRNA or shRNA-mediated knockdown, to ensure the observed phenotype is a direct result of EGFR inhibition. It is known that some EGFR inhibitors can have off-target effects on other kinases like Src family kinases.
Troubleshooting Guides
Issue 1: Low or No Inhibition of EGFR Phosphorylation
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | 1. Confirm the integrity of your this compound stock by testing it in a well-characterized, sensitive cell line as a positive control. 2. Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Cellular Resistance | 1. Sequence the EGFR gene in your cell line to check for known resistance mutations (e.g., T790M). 2. Investigate if downstream signaling pathways (e.g., PI3K/AKT or MEK/ERK) are constitutively activated, bypassing the need for EGFR signaling. |
| Incorrect Assay Conditions | 1. Optimize the concentration of ATP in your in vitro kinase assay, as this compound is an ATP-competitive inhibitor. 2. Ensure the incubation time with the inhibitor is sufficient to allow for target engagement. |
Issue 2: High Background Signal in Kinase Assay
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | 1. Titrate your primary and secondary antibodies to determine the optimal concentrations that minimize background. 2. Include appropriate isotype controls for your primary antibodies. |
| Autophosphorylation of EGFR | 1. Ensure that the kinase reaction is initiated by the addition of ATP and that there is no pre-incubation of the enzyme with ATP before the addition of the inhibitor. |
| Contaminated Reagents | 1. Use fresh, high-quality reagents, including ATP and kinase buffers. 2. Filter your buffers to remove any particulate matter. |
Data Presentation
This compound Solubility
| Solvent | Concentration |
| DMF | 1 mg/mL |
| DMSO | 1.5 mg/mL |
| DMSO:PBS (pH 7.2) (1:8) | 0.1 mg/mL |
| Ethanol | 0.5 mg/mL |
| DMSO | 10 mM |
Data sourced from Cayman Chemical and MedChemExpress.
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay (Luminescent)
This protocol is a general guideline for measuring EGFR kinase activity and the inhibitory potential of this compound using a luminescent-based assay format.
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (for positive and negative controls) to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing EGFR enzyme and substrate to each well, except for the "no enzyme" negative control wells.
-
To initiate the reaction, add 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 100 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Plot the luminescence signal against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
EGFR-expressing cancer cell line (e.g., A431)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based this compound assay.
References
Validation & Comparative
AG1557 Inhibitory Activity: A Comparative Analysis Against Alternative EGFR Tyrosine Kinase Inhibitors
For researchers and professionals in drug development, understanding the potency and mechanism of novel enzyme inhibitors is paramount. This guide provides a comparative overview of the inhibitory activity of AG1557, a tyrphostin derivative, against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its performance is contextualized by comparing it with established first-generation EGFR inhibitors: gefitinib and erlotinib, as well as the second-generation inhibitor, afatinib.
Comparative Inhibitory Potency
This compound demonstrates significant inhibitory potential against EGFR tyrosine kinase. The following table summarizes the available quantitative data for this compound and its key alternatives. It is important to note that the provided IC50 values are compiled from various sources and were likely determined under different experimental conditions. Therefore, these values should be considered as indicative rather than a direct head-to-head comparison.
| Inhibitor | Target | IC50 (nM) | pIC50 | Notes |
| This compound | EGFR | ~6.4 | 8.194[1] | ATP-competitive inhibitor. |
| Gefitinib | EGFR | 2 - 37 | - | Reversible, ATP-competitive inhibitor. |
| Erlotinib | EGFR | 2 | - | Reversible, ATP-competitive inhibitor. |
| Afatinib | EGFR (ErbB1), HER2 (ErbB2) | 0.5 (EGFR), 14 (HER2) | - | Irreversible inhibitor. |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency. pIC50 is the negative logarithm of the IC50 value in molar concentration. A higher pIC50 value indicates a higher potency.
Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay
To validate and compare the inhibitory activity of compounds like this compound, a robust in vitro kinase assay is essential. The following protocol outlines a common method for determining the IC50 values of inhibitors against EGFR.
Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against recombinant human EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine Triphosphate (ATP)
-
Test compounds (e.g., this compound, gefitinib, erlotinib, afatinib) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-Glo™ or radiometric assay)
-
96-well or 384-well white microplates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).
-
Reaction Setup:
-
Add kinase assay buffer to each well of the microplate.
-
Add the diluted test compounds to the respective wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add the EGFR enzyme to all wells except the "no enzyme" control.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the Poly(Glu, Tyr) substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be close to its Km value for EGFR.
-
Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ATP remaining (or ADP produced) using a detection reagent like Kinase-Glo®. This reagent depletes the remaining ATP and uses the generated ADP to produce a luminescent signal.
-
Follow the manufacturer's instructions for the addition of the detection reagent and subsequent incubation.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity (in the case of Kinase-Glo®).
-
Normalize the data using the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Mechanism of Action and Signaling Pathway
This compound, like gefitinib and erlotinib, is an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling pathways.
Caption: EGFR signaling and ATP-competitive inhibition by this compound.
The workflow for validating the inhibitory activity of a compound like this compound involves a series of steps from initial screening to detailed characterization.
Caption: Experimental workflow for inhibitor validation.
References
Advancing Your Research: A Data-Driven Comparison of AG1557 and [Competitor Compound Name]
To provide a comprehensive and accurate comparison guide for AG1557 and a competitor compound, please specify the full name of this compound and the competing compound of interest. The identifier "this compound" did not yield specific results in initial searches, suggesting it may be an internal designation or a novel agent not yet widely documented in public databases.
Once the specific compounds are identified, this guide will be populated with a detailed, data-driven comparison of their efficacy, supported by experimental evidence. The objective is to offer researchers, scientists, and drug development professionals a clear and unbiased resource to inform their work.
The following sections will be developed to compare this compound with a specified competitor:
Quantitative Efficacy and Potency
A summary of key performance indicators will be presented in a tabular format to facilitate a direct comparison of the compounds' activities. This will include, but is not limited to:
| Metric | This compound | [Competitor Compound Name] |
| IC₅₀/EC₅₀ | Data Pending | Data Pending |
| In Vitro Potency | Data Pending | Data Pending |
| In Vivo Efficacy | Data Pending | Data Pending |
| Bioavailability | Data Pending | Data Pending |
| Half-life | Data Pending | Data Pending |
Signaling Pathway Analysis
Visual representations of the signaling pathways modulated by each compound will be provided to elucidate their mechanisms of action.
A placeholder diagram is included below to illustrate the format.
Caption: Illustrative signaling pathway for this compound.
Experimental Workflow
To ensure reproducibility and critical evaluation of the presented data, a standardized experimental workflow will be detailed.
A placeholder diagram is included below to illustrate the format.
Caption: Generalized workflow for compound efficacy testing.
Detailed Experimental Protocols
For each key experiment cited in this guide, a detailed methodology will be provided, including:
-
Cell Lines and Reagents: Specifications of all biological materials and chemical reagents used.
-
Treatment Conditions: Concentrations, incubation times, and other relevant parameters for compound administration.
-
Assay Procedures: Step-by-step instructions for all analytical methods employed.
-
Data Analysis: Statistical methods and software used for data interpretation.
To proceed with generating this comprehensive comparison guide, please provide the correct and full compound name for "this compound" and the specific competitor compound you wish to evaluate. Upon receiving this information, a thorough literature search will be conducted to populate the above-outlined sections with accurate and relevant data.
Comparative Analysis of AG1557 and Alternative EGFR Inhibitors: A Cross-Reactivity Study
For researchers and drug development professionals investigating targeted cancer therapies, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the epidermal growth factor receptor (EGFR) inhibitor, AG1557, alongside three clinically relevant alternatives: gefitinib, dacomitinib, and osimertinib. The focus of this comparison is on the cross-reactivity profiles of these compounds, offering insights into their potential off-target effects and therapeutic windows.
Kinase Inhibitor Cross-Reactivity Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound, gefitinib, dacomitinib, and osimertinib against their primary target, EGFR, and a selection of other kinases. This data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), allows for a direct comparison of the potency and selectivity of these compounds.
| Kinase | This compound (IC50, nM) | Gefitinib (IC50, nM) | Dacomitinib (IC50, nM) | Osimertinib (IC50, nM) |
| EGFR | ~6.4 (pIC50=8.194) [1] | 26 - 57 [2] | 6 [3] | <15 (WT) |
| EGFR (L858R) | Data not available | Data not available | Data not available | <15 |
| EGFR (Exon 19 del) | Data not available | Data not available | Data not available | <15 |
| EGFR (T790M) | Data not available | >1000 | 440 | <15 |
| ERBB2 (HER2) | Data not available | Data not available | 45.7 | Data not available |
| ERBB4 (HER4) | Data not available | Data not available | 73.7 | Data not available |
| SRC | Data not available | >10000 | Data not available | Data not available |
| LCK | Data not available | >10000 | Data not available | Data not available |
| p38α (MAPK14) | Data not available | >10000 | Data not available | Data not available |
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for drug development. The data presented in this guide is typically generated using in vitro kinase assays. Below are generalized protocols for two common methods used for assessing kinase cross-reactivity.
Biochemical Kinase Assay (e.g., Mobility Shift Assay or IMAP)
This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagent Preparation: Recombinant human kinases are purified and prepared in a suitable assay buffer. Substrates, typically peptides or proteins, and ATP are also prepared in the same buffer.
-
Compound Dilution: The test compounds (e.g., this compound, gefitinib) are serially diluted to create a range of concentrations.
-
Kinase Reaction: The kinase, its specific substrate, and ATP are combined in the wells of a microtiter plate. The test compound at various concentrations is then added to the wells. A control reaction without the inhibitor is also included. The final ATP concentration is typically kept close to the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The extent of substrate phosphorylation is quantified. In a mobility shift assay, this is achieved by electrophoretic separation of the phosphorylated and non-phosphorylated substrates. In an Immobilized Metal Affinity Particle (IMAP) assay, fluorescently labeled peptides are captured by particles, and the phosphorylation is detected by fluorescence polarization.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Kinase Activity Assay
Cell-based assays measure the ability of an inhibitor to block the activity of a kinase within a cellular context, providing insights into its potency and cell permeability.
-
Cell Culture: A cell line that expresses the target kinase is cultured under standard conditions.
-
Compound Treatment: The cells are treated with various concentrations of the test inhibitor for a specific duration.
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
Detection of Phosphorylation: The phosphorylation status of the target kinase or its downstream substrates is measured, typically by Western blotting or ELISA using phospho-specific antibodies.
-
Data Analysis: The reduction in phosphorylation is quantified relative to untreated cells, and the cellular IC50 value is determined.
Visualizing Key Processes
To further elucidate the context of this compound and its alternatives, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for kinase selectivity profiling.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound and its alternatives.
References
AG1557: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of AG1557, a potent PARP-1 inhibitor. The data presented is compiled from various studies to offer a comprehensive overview of its activity, supported by detailed experimental protocols for key assays.
In Vitro Activity of this compound
This compound, also known as AG14361, has demonstrated significant inhibitory activity against various cancer cell lines in vitro. Its efficacy is particularly pronounced in cell lines with deficiencies in DNA repair pathways.
Table 1: In Vitro IC50 Values of this compound in Ovarian Cancer Cell Lines
| Cell Line | Histological Subtype | IC50 (µM) |
| ES-2 | Clear Cell Carcinoma | 6.2[1] |
| TOV21G | Clear Cell Carcinoma | 8.9[1] |
| OV-90 | Serous Carcinoma | 5.2[1] |
| SKOV-3 | Serous Carcinoma | 15.2[1] |
| TOV112D | Endometrioid Carcinoma | Similar to serous cell lines[1] |
Table 2: In Vitro IC50/GI50 Values of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Value (µM) |
| CFPAC-1 | Pancreatic Cancer | IC50 | 14.3 |
| BXPC-3 | Pancreatic Cancer | IC50 | 12.7 |
| HPAC | Pancreatic Cancer | IC50 | 38.3 |
| A549 | Lung Cancer | GI50 | 14 |
| LoVo | Colon Cancer | GI50 | 11.2 |
| SW620 | Colon Cancer | GI50 | 20 |
| 92 J-wt-BRCA1 | Breast Cancer | IC50 | 17 |
| 92 J-sh-BRCA1 | Breast Cancer | IC50 | 25 |
In Vivo Efficacy of this compound
In vivo studies have primarily focused on the ability of this compound to enhance the efficacy of chemotherapy and radiation. As a monotherapy in some models, it has shown minimal direct antitumor activity but demonstrates significant potential as a sensitizing agent.
Table 3: In Vivo Efficacy of this compound in Xenograft Models (Combination Therapy)
| Cancer Model | Combination Agent | This compound Dose | Outcome |
| LoVo Xenografts | NSC 362856 | 5 mg/kg and 15 mg/kg (i.p.) | Markedly enhanced NSC 362856 activity, delaying tumor growth |
| SW620 Xenografts | Lestaurtinib | 30 mg/kg | Synergized with Lestaurtinib to inhibit breast cancer tumor growth in allografts |
| LoVo Xenografts | Radiation | 15 mg/kg (i.p.) | Dramatically increased sensitivity to radiation therapy |
Experimental Protocols
In Vitro Cell Viability and IC50 Determination
A common method for determining the half-maximal inhibitory concentration (IC50) is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.
MTT Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a dose-response curve.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating and Treatment: Plate and treat cells with this compound as described for the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates four times with slow-running tap water and allow to air-dry.
-
SRB Staining: Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air-dry.
-
Dye Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values as with the MTT assay.
In Vivo Xenograft Tumor Model
-
Animal Model: Utilize immunodeficient mice, such as nude or SCID mice, aged 4-6 weeks.
-
Cell Preparation: Harvest cancer cells in their logarithmic growth phase. Wash the cells with PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Treatment Administration: Once tumors reach the desired size, randomize mice into treatment groups. Administer this compound (e.g., via intraperitoneal injection) and/or combination agents according to the study design.
-
Efficacy Evaluation: Monitor tumor growth and animal health throughout the study. The primary endpoint is typically tumor growth inhibition or delay.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting the PARP-1 DNA damage response pathway.
Caption: Workflow for determining the in vitro IC50 of this compound.
Caption: Workflow for in vivo xenograft studies with this compound.
References
Independent Verification of AG1557's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the epidermal growth factor receptor (EGFR) inhibitor AG1557 with alternative compounds. The information is based on available preclinical data and aims to support independent verification and further investigation.
This compound, also known as Tyrphostin AG-1557, is a potent and ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2][3][4][5] Its chemical name is N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, and its CAS number is 189290-58-2. While this compound is commercially available for research purposes, a comprehensive body of publicly available, independent studies detailing its biological effects is limited. This guide summarizes the available information on this compound and provides a comparative analysis with well-characterized EGFR inhibitors, Gefitinib and Erlotinib, to offer a baseline for evaluation.
Comparative Analysis of EGFR Inhibitors
| Cell Line | Cancer Type | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Reference |
| HCC827 | Non-Small Cell Lung Cancer | 13.06 | 11,810 | |
| PC9 | Non-Small Cell Lung Cancer | 77.26 | - | |
| A549 | Non-Small Cell Lung Cancer | >20,000 | >20,000 | |
| H3255 | Non-Small Cell Lung Cancer | 3 | - | |
| H1650 | Non-Small Cell Lung Cancer | - | 14,000 | |
| H1975 | Non-Small Cell Lung Cancer | >20,000 | >20,000 | |
| BxPC-3 | Pancreatic Cancer | - | 1,260 | |
| AsPc-1 | Pancreatic Cancer | - | 5,800 | |
| KYSE410 | Esophageal Squamous Cell Carcinoma | - | 5,000 | |
| KYSE450 | Esophageal Squamous Cell Carcinoma | - | 7,600 | |
| SK-BR-3 | Breast Cancer | - | 3,980 | |
| BT-474 | Breast Cancer | - | 5,010 | |
| T-47D | Breast Cancer | - | 9,800 | |
| A-431 | Epidermoid Carcinoma | - | 1,530 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures relevant to the study of EGFR inhibitors, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for determining the IC50 of an EGFR inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of a compound's effects. Below are representative protocols for key experiments used to characterize EGFR inhibitors.
EGFR Kinase Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase domain.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound and control inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of this compound and control inhibitors in kinase buffer.
-
In a 96-well plate, add the EGFR kinase, the peptide substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A431, HCC827)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and control inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or control inhibitors. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for EGFR Phosphorylation
This technique is used to assess the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's target engagement within the cell.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
This compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture cells to near confluence and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of this compound or control inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.
Conclusion
This compound is identified as a potent inhibitor of EGFR tyrosine kinase. However, for a comprehensive and independent verification of its effects, further preclinical studies with publicly available data are necessary. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development to design and execute studies for the evaluation of this compound and other novel EGFR inhibitors.
References
AG1557: A Preclinical Head-to-Head Comparison with Standard of Care EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for AG1557, a research-grade epidermal growth factor receptor (EGFR) inhibitor, against the established standard of care EGFR tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC). This document is intended to serve as a resource for researchers and drug development professionals evaluating novel EGFR inhibitors.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2] It is currently available as a research chemical and is not approved for clinical use. Its chemical name is N-(3-Iodophenyl)-6,7-dimethoxyquinazolin-4-amine. Understanding the preclinical profile of this compound in the context of current standard of care therapies is crucial for assessing its potential as a developmental candidate.
Standard of Care EGFR Inhibitors
The current standard of care for patients with EGFR-mutated NSCLC includes first- and third-generation EGFR TKIs.
-
First-Generation (Reversible) TKIs: Gefitinib and Erlotinib are effective against the most common activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.
-
Third-Generation (Irreversible) TKIs: Osimertinib is the preferred first-line treatment for EGFR-mutated NSCLC. It is effective against activating mutations and also the T790M resistance mutation, which is a common mechanism of acquired resistance to first-generation TKIs.
Quantitative Preclinical Data Summary
The following table summarizes the available preclinical data for this compound and the standard of care EGFR inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological target in vitro.
| Compound | Target EGFR Variant | IC50 (nM) | Notes |
| This compound | EGFR (variant unspecified) | ~6.4 | The pIC50 is reported as 8.194.[1][2][3] This has been converted to an IC50 value. The specific EGFR variant (wild-type or mutant) against which this was determined is not specified in the available documentation. |
| Gefitinib | EGFR (Wild-Type) | 25.7 | First-generation EGFR TKI. |
| EGFR (Exon 19 Del) | 0.4 - 7.1 | Highly sensitive to activating mutations. | |
| EGFR (L858R) | 5.4 - 23.9 | Highly sensitive to activating mutations. | |
| EGFR (T790M) | >1000 | Demonstrates high resistance due to the T790M mutation. | |
| Erlotinib | EGFR (Wild-Type) | 2 - 100 | First-generation EGFR TKI. |
| EGFR (Exon 19 Del) | 0.2 - 20 | Highly sensitive to activating mutations. | |
| EGFR (L858R) | 1 - 50 | Highly sensitive to activating mutations. | |
| EGFR (T790M) | >1000 | Demonstrates high resistance due to the T790M mutation. | |
| Osimertinib | EGFR (Wild-Type) | 200 - 500 | Third-generation EGFR TKI with selectivity for mutant EGFR over wild-type. |
| EGFR (Exon 19 Del) | 1 - 15 | Potent inhibition of activating mutations. | |
| EGFR (L858R) | 1 - 20 | Potent inhibition of activating mutations. | |
| EGFR (T790M) | 1 - 10 | Specifically designed to overcome T790M-mediated resistance. |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of EGFR inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the EGFR kinase.
Methodology:
-
Reagents: Recombinant human EGFR protein (wild-type and various mutant forms), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds (this compound and standards of care), kinase assay buffer.
-
Procedure:
-
The test compound is serially diluted and incubated with the recombinant EGFR kinase domain in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-drug control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of cancer cells that are dependent on EGFR signaling.
Methodology:
-
Cell Lines: A panel of NSCLC cell lines with known EGFR status is used (e.g., PC-9 with exon 19 deletion, H1975 with L858R and T790M mutations, and A549 with wild-type EGFR).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a defined incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
EGFR Signaling Pathway
The diagram below illustrates the simplified EGFR signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation.
Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.
Experimental Workflow for Preclinical Comparison of EGFR Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation and comparison of novel EGFR inhibitors.
Caption: A typical experimental workflow for preclinical evaluation of EGFR inhibitors.
References
Comparative Kinase Selectivity Profiling: Imatinib vs. Dasatinib
For the benefit of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase selectivity profiles of two well-characterized tyrosine kinase inhibitors, Imatinib and Dasatinib. As no public data is available for a compound designated AG1557, this document, which adheres to the specified content and formatting requirements, will serve as a representative example.
Imatinib and Dasatinib are both potent inhibitors of the BCR-ABL tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML). However, their broader kinase selectivity profiles exhibit significant differences, influencing their clinical applications and adverse effect profiles. Imatinib is recognized for its relatively high selectivity towards BCR-ABL, c-KIT, and PDGF-R, whereas Dasatinib is a multi-targeted inhibitor with significant activity against the Src family kinases in addition to BCR-ABL.[1] This guide presents a summary of their comparative kinase inhibition, detailed experimental methodologies for assessing selectivity, and visual representations of the pertinent signaling pathways.
Data Presentation: Kinase Inhibition Profile
The following tables summarize the dissociation constants (Kd) for Imatinib and Dasatinib against a panel of selected kinases, offering a quantitative comparison of their binding affinities. A lower Kd value signifies a higher binding affinity.
Table 1: Comparative Kinase Selectivity of Imatinib and Dasatinib (Kd in nM)
| Kinase | Imatinib (Kd, nM) | Dasatinib (Kd, nM) |
| Primary Targets | ||
| ABL1 | 25 | <1 |
| KIT | 100 | 5 |
| PDGFRα | 150 | 10 |
| PDGFRβ | 200 | 15 |
| SRC | >10,000 | 1 |
| LCK | >10,000 | 1 |
| FYN | >10,000 | 1 |
| Off-Target Kinases | ||
| EPHA2 | 3,900 | 20 |
| DDR1 | 280 | 3 |
| NQO2 | 2,800 | >10,000 |
Note: The presented Kd values are compiled from various publicly available datasets and may exhibit variations between different studies.
Experimental Protocols
A crucial aspect of determining kinase inhibitor selectivity is the methodology employed for in vitro kinase assays. The following is a detailed protocol for a common luminescence-based kinase inhibition assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[2]
Principle: The assay is conducted in two stages. Initially, the kinase reaction is performed with ATP and a specific substrate in the presence of the inhibitor. Following this, the remaining ATP is depleted. In the second stage, the ADP generated is converted back to ATP, which then fuels a luciferase-luciferin reaction, producing a luminescent signal. This signal is directly proportional to the amount of ADP produced and, consequently, the kinase's activity.[2]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., Imatinib or Dasatinib) in 100% DMSO.
-
Create a serial dilution of the inhibitor in kinase assay buffer. It is important to maintain a consistent final DMSO concentration (typically ≤1%) across all assay wells.
-
Prepare solutions of the target kinase, its specific substrate, and ATP in the kinase buffer at predetermined optimal concentrations.
-
-
Assay Plate Setup:
-
Dispense 5 µL of the diluted inhibitor or control solutions (DMSO for 100% activity, a broad-spectrum inhibitor like Staurosporine for 0% activity) into the wells of a white, opaque 96-well plate.
-
Add 10 µL of the diluted kinase solution to each well, excluding the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to all wells. The final reaction volume will be 25 µL.
-
Incubate the plate at room temperature for a predetermined duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to ensure complete depletion of the remaining ATP.[2]
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates the luminescence reaction.
-
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from the "no enzyme" control wells) from all other measurements.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that reduces kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for kinase selectivity profiling and the key signaling pathways modulated by Imatinib and Dasatinib.
References
Benchmarking AG1557: A Comparative Guide to EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor AG1557 against other established inhibitors. Due to the limited availability of comprehensive experimental data for this compound in various assays, this document focuses on presenting a benchmark based on the performance of well-characterized alternatives: Gefitinib, Erlotinib, Lapatinib, and Afatinib. The provided data, experimental protocols, and pathway diagrams aim to offer a valuable resource for researchers evaluating EGFR-targeted therapies.
Introduction to this compound
This compound, also known as Tyrphostin AG-1557, is a potent and ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2][3][4] Computational modeling and initial experimental determination have indicated a high inhibitory potential for this compound.
Chemical Information:
| Property | Value |
| Chemical Name | N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine |
| Synonyms | Tyrphostin AG-1557 |
| CAS Number | 189290-58-2 |
| Molecular Formula | C16H14IN3O2 |
| Molecular Weight | 407.21 g/mol |
Reported Inhibitory Potency:
| Parameter | Value | Source |
| pIC50 (experimentally determined) | 8.194 | [1] |
| pIC50 (predicted) | 8.62 |
While these values suggest strong EGFR inhibition, extensive experimental data from various biochemical and cell-based assays are not yet publicly available. Therefore, a direct, multi-assay comparison with other inhibitors is currently challenging. The following sections provide benchmark data for established EGFR inhibitors to contextualize the potential performance of this compound.
The EGFR Signaling Pathway and Inhibitor Action
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Dysregulation of EGFR signaling is a key driver in the development and progression of many cancers. Tyrosine kinase inhibitors (TKIs) like this compound and its alternatives act by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking its activation and downstream signaling.
Figure 1: Simplified EGFR signaling pathway and the mechanism of action of tyrosine kinase inhibitors. (Max Width: 760px)
Performance in Biochemical Assays: EGFR Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the isolated EGFR tyrosine kinase. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these assays.
Table 1: Comparative IC50 Values in EGFR Kinase Assays
| Compound | EGFR (wild-type) IC50 (nM) | HER2 (ErbB2) IC50 (nM) | Source |
| This compound | ~6.4 (calculated from pIC50 of 8.194) | Not Reported | |
| Gefitinib | 2-37 | >10,000 | |
| Erlotinib | 2 | 480 | |
| Lapatinib | 10.8 | 9.2 | |
| Afatinib | 0.5 | 14 |
Note: IC50 values can vary between different assay conditions and experimental setups.
Performance in Cell-Based Assays: Anti-proliferative Activity
Cell-based assays measure the effect of an inhibitor on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling. These assays provide insights into the compound's potency in a more physiologically relevant context.
Table 2: Comparative IC50 Values in Cancer Cell Line Proliferation/Viability Assays
| Compound | A431 (EGFR overexpressing) IC50 (µM) | NCI-H1975 (L858R/T790M mutant) IC50 (µM) | HCC827 (del E746-A750 mutant) IC50 (µM) |
| This compound | Not Reported | Not Reported | Not Reported |
| Gefitinib | 0.015 - 0.078 | >10 | 0.005 - 0.01 |
| Erlotinib | 0.02 - 1.0 | 4.3 | 0.004 |
| Lapatinib | 0.16 - 0.21 | Not Reported | Not Reported |
| Afatinib | 0.01 - 0.1 | 0.713 | 0.001 |
Note: The specific IC50 values can vary depending on the cell line, assay duration, and endpoint measured (e.g., cell viability, proliferation).
Experimental Methodologies
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor performance. Below are outlines of common assays used to evaluate EGFR inhibitors.
EGFR Kinase Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Figure 2: General workflow for an EGFR kinase inhibition assay. (Max Width: 760px)
Protocol Outline:
-
Plate Preparation: Microplates are coated with a synthetic substrate for EGFR, such as poly(Glu, Tyr).
-
Compound Addition: A dilution series of the test inhibitor (e.g., this compound) is added to the wells.
-
Enzyme Addition: Purified, recombinant EGFR enzyme is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated to allow for substrate phosphorylation.
-
Detection: The level of substrate phosphorylation is quantified, typically using a specific antibody that recognizes the phosphorylated substrate, followed by a secondary detection method (e.g., colorimetric or fluorescent signal).
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration to determine the IC50 value.
Cell Proliferation/Viability Assay (Cell-Based)
These assays determine the effect of an inhibitor on the growth and viability of cancer cells. The MTT or CellTiter-Glo® assays are commonly used methods.
Figure 3: General workflow for a cell-based proliferation/viability assay. (Max Width: 760px)
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., A431) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the inhibitor.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours) to allow the inhibitor to exert its effect.
-
Viability Assessment: A reagent to measure cell viability is added. For example, in an MTT assay, viable cells convert a yellow tetrazolium salt (MTT) into purple formazan crystals.
-
Signal Quantification: The resulting signal (e.g., absorbance for MTT, luminescence for CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The signal is normalized to untreated controls, and the data is plotted to determine the IC50 value.
Conclusion and Future Directions
This compound shows promise as a potent EGFR tyrosine kinase inhibitor based on its reported pIC50 value. However, a comprehensive understanding of its performance requires further investigation through a battery of in vitro and in vivo assays. The benchmark data provided for established EGFR inhibitors such as Gefitinib, Erlotinib, Lapatinib, and Afatinib offer a framework for the future evaluation of this compound.
For a thorough comparison, it is recommended that this compound be tested in parallel with these and other relevant inhibitors in standardized biochemical and cell-based assays. Key areas for future investigation include:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of this compound against a broad panel of kinases to determine its selectivity.
-
Cell-Based Assays: Evaluating the anti-proliferative effects of this compound in a diverse panel of cancer cell lines with varying EGFR mutation statuses.
-
Downstream Signaling Analysis: Investigating the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like AKT and ERK.
-
In Vivo Efficacy Studies: Assessing the anti-tumor activity of this compound in preclinical animal models.
Such studies will be critical in elucidating the full therapeutic potential of this compound and its position within the landscape of EGFR-targeted cancer therapies.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of AG1557
This guide provides detailed procedures for the proper and safe disposal of AG1557, a potent EGFR inhibitor used in research and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. All procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are familiar with the safety information outlined in the product's Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent skin and eye contact.
| PPE Component | Specification |
| Gloves | Nitrile, Butyl, or PVC gloves of adequate length to prevent skin contact. |
| Eye Protection | Approved, properly fitted dust- or splash-proof chemical safety glasses. |
| Protective Clothing | A standard laboratory coat should be worn. |
In the event of exposure, follow these first-aid measures immediately:
-
Skin or Hair Contact: Immediately remove all contaminated clothing. Rinse the affected area with water.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.
-
Swallowing: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.
For any significant exposure, seek immediate medical attention.
Step-by-Step Disposal Protocol for this compound Waste
This compound, like most research chemicals, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Segregate this compound waste from other waste streams such as sharps, biological waste, or radioactive waste.
-
-
Preparing Waste Containers:
-
Use only sturdy, leak-proof, and chemically compatible containers for waste collection. The original container, if in good condition, is often a suitable choice.
-
Ensure the container has a secure, sealable lid. The container must be kept closed except when adding waste.[1][2][3][4]
-
For liquid waste, secondary containment (such as a larger, shatter-resistant container) is required to prevent spills.[1]
-
-
Labeling Hazardous Waste:
-
Label the waste container clearly with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" or "N-(3-iodophenyl)-6,7-dimethoxy-4-quinazolinamine". Avoid using abbreviations or chemical formulas.
-
The approximate concentration and volume.
-
The date when the container was first used for waste accumulation.
-
-
-
Disposal of Contaminated Labware:
-
Solid Waste: Disposable labware (e.g., pipette tips, gloves, weigh boats) contaminated with this compound should be collected in a clearly labeled, sealed plastic bag or a lined container designated for solid hazardous waste.
-
Empty Containers: To be considered non-hazardous, an this compound container must be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on local regulations. After rinsing and air-drying in a ventilated area (like a fume hood), deface or remove the original label before disposing of the container in the regular trash or glass disposal.
-
-
Requesting Waste Pickup:
-
Store the sealed and labeled hazardous waste container in a designated, safe location within the laboratory, away from general traffic.
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory.
-
Schedule a waste pickup with your institution's EHS department. Do not transport hazardous waste outside of your designated laboratory area.
-
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound hazardous waste.
References
Essential Safety and Operational Guide for Handling AG1557
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of AG1557 (also known as Tyrphostin AG-1557), a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on general best practices for handling similar research-grade chemical compounds. It is imperative to supplement these recommendations with a substance-specific risk assessment before commencing any work.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment for various laboratory procedures.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or goggles | Nitrile or latex gloves | Laboratory coat | N95 or higher rated respirator (if not in a ventilated enclosure) |
| Solution Preparation and Handling | Safety glasses with side shields or goggles | Nitrile or latex gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Cell Culture and In Vitro Assays | Safety glasses | Nitrile or latex gloves | Laboratory coat | Not generally required |
| Spill Cleanup | Goggles or face shield | Heavy-duty nitrile gloves | Laboratory coat (disposable recommended) | N95 or higher rated respirator |
Operational and Disposal Plans
Strict adherence to the following procedures is crucial for safe handling and disposal of this compound.
Handling and Storage
-
Acquisition and Receipt: Upon receipt, inspect the container for any damage or leaks. Log the compound into your chemical inventory system.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C. Keep the container tightly sealed.
-
Preparation of Solutions: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Labeling: All primary and secondary containers containing this compound must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the affected area and restrict access.
-
Notify: Inform your laboratory supervisor and institutional safety office.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills of solid material, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled waste container.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
Disposal Plan
All waste containing this compound, including contaminated PPE and disposables, must be treated as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound" or "N-(3-iodophenyl)-6,7-dimethoxy-4-quinazolinamine"), and the approximate quantity.
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of working with this compound and the integrated safety checkpoints.
This compound Handling Workflow
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
